molecular formula C28H27N3O5 B12388389 Hdac-IN-61

Hdac-IN-61

Cat. No.: B12388389
M. Wt: 485.5 g/mol
InChI Key: KRBROHHVEWJNNM-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hdac-IN-61 is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H27N3O5

Molecular Weight

485.5 g/mol

IUPAC Name

N-hydroxy-4-[[(2S)-2-(7-methoxy-3,4-dihydro-1H-[1]benzofuro[2,3-c]pyridin-2-yl)-3-phenylpropanoyl]amino]benzamide

InChI

InChI=1S/C28H27N3O5/c1-35-21-11-12-22-23-13-14-31(17-26(23)36-25(22)16-21)24(15-18-5-3-2-4-6-18)28(33)29-20-9-7-19(8-10-20)27(32)30-34/h2-12,16,24,34H,13-15,17H2,1H3,(H,29,33)(H,30,32)/t24-/m0/s1

InChI Key

KRBROHHVEWJNNM-DEOSSOPVSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)CN(CC3)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)C(=O)NO

Origin of Product

United States

Foundational & Exploratory

Hdac-IN-61: A Technical Guide to its Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Hdac-IN-61, a novel selective Histone Deacetylase 6 (HDAC6) inhibitor. Given that this compound is a recently disclosed compound, primarily detailed in patent literature, this guide synthesizes information from its initial disclosure and draws upon data from well-characterized selective HDAC6 inhibitors in similar therapeutic contexts to provide a comprehensive understanding of its core mechanism of action, experimental evaluation, and potential in cancer therapy.

Introduction: Targeting HDAC6 in T-Cell Lymphoma

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression and various cellular processes by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.

HDAC6 is a unique, cytoplasm-localized member of the HDAC family. Its primary substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90. Through its enzymatic activity, HDAC6 regulates microtubule dynamics, protein folding and degradation, and cell migration. Its role in the aggresome-mediated degradation of misfolded proteins makes it a critical node in cellular stress responses, a pathway often exploited by cancer cells for survival.

This compound has been identified as a potent and selective HDAC6 inhibitor with potential therapeutic application in T-cell lymphomas. T-cell lymphomas are a heterogeneous group of hematologic malignancies where aberrant protein acetylation and signaling pathways contribute to oncogenesis. By selectively targeting HDAC6, this compound represents a focused therapeutic strategy aimed at disrupting key cancer cell survival mechanisms with a potentially favorable side-effect profile compared to non-selective HDAC inhibitors.

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of HDAC6. This leads to the hyperacetylation of its key cytoplasmic substrates, which in turn triggers downstream anti-cancer effects.

Key downstream effects include:

  • Disruption of Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition by this compound leads to the accumulation of acetylated α-tubulin. This disrupts the dynamic instability of microtubules, which is essential for cell division, intracellular transport, and cell motility, ultimately leading to mitotic arrest and apoptosis.

  • Inhibition of the Aggresome Pathway: Cancer cells produce high levels of misfolded proteins. HDAC6 is essential for the transport of these ubiquitinated protein aggregates along microtubules to the aggresome for disposal. By causing tubulin hyperacetylation, this compound disrupts this transport system, leading to the accumulation of toxic protein aggregates and inducing proteotoxic stress and apoptosis.

  • Modulation of Chaperone Activity: HDAC6 inhibition leads to the hyperacetylation and subsequent inactivation of Hsp90. Hsp90 is a critical chaperone protein responsible for the stability and function of numerous oncoproteins, including STAT3, a key survival signal in T-cell lymphomas. Inhibition of Hsp90 function results in the degradation of these client proteins.

  • Downregulation of Pro-Survival Signaling: In T-cell lymphomas, the JAK/STAT signaling pathway is often constitutively active. By disrupting Hsp90 function, selective HDAC6 inhibition promotes the degradation of key signaling nodes like STAT3, thereby blocking downstream pro-survival and proliferative signals.

Signaling Pathway Diagram

Hdac_IN_61_Mechanism_of_Action cluster_cell Cancer Cell Cytoplasm HdacIN61 This compound HDAC6 HDAC6 HdacIN61->HDAC6 Inhibits AlphaTubulin α-Tubulin Hsp90 Hsp90 HDAC6->AlphaTubulin Deacetylates HDAC6->Hsp90 Deacetylates AcAlphaTubulin Acetylated α-Tubulin Microtubule Microtubule Transport AcAlphaTubulin->Microtubule Disrupts Aggregates Misfolded Protein Aggregates Microtubule->Aggregates Aggresome Aggresome Formation Aggregates->Aggresome Transport to Apoptosis Proteotoxic Stress & Apoptosis Aggresome->Apoptosis Inhibition leads to AcHsp90 Acetylated Hsp90 (Inactive) STAT3 STAT3 Oncoprotein AcHsp90->STAT3 Promotes Degradation of Degradation STAT3 Degradation Degradation->Apoptosis Leads to Experimental_Workflow Start Compound Synthesis (this compound) BiochemAssay 1. Biochemical Assays (Enzyme Inhibition) Start->BiochemAssay Selectivity HDAC Isoform Selectivity Panel BiochemAssay->Selectivity CellBasedAssay 2. Cell-Based Assays (T-Cell Lymphoma Lines) BiochemAssay->CellBasedAssay Viability Cell Viability / Apoptosis (IC50 Determination) CellBasedAssay->Viability Biomarker Target Engagement (Western Blot for Ac-Tubulin, p-STAT3) CellBasedAssay->Biomarker InVivo 3. In Vivo Models (Xenograft) CellBasedAssay->InVivo Efficacy Tumor Growth Inhibition (TGI) InVivo->Efficacy Toxicity Tolerability / PK/PD InVivo->Toxicity End Candidate for Further Development Efficacy->End Toxicity->End

The Effect of Hdac-IN-61 on Histone H3 Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Hdac-IN-61, a novel pan-histone deacetylase (HDAC) inhibitor, on the acetylation of histone H3. As dysregulation of histone acetylation is a hallmark of cancer and other diseases, understanding the molecular mechanism of HDAC inhibitors is crucial for the development of targeted therapies. This document summarizes the inhibitory activity of this compound, quantifies its impact on histone H3 acetylation, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved. The information presented is based on the well-characterized pan-HDAC inhibitors Vorinostat (SAHA) and Belinostat, which serve as surrogates for the representative compound, this compound.

Introduction to this compound and Histone Acetylation

Histone acetylation is a key epigenetic modification that plays a critical role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histones, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of transcription factors to DNA, generally resulting in transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.

In many cancers, there is an imbalance in the activities of HATs and HDACs, leading to the silencing of tumor suppressor genes. Pan-HDAC inhibitors, such as this compound, are a class of therapeutic agents that block the activity of multiple HDAC enzymes. By inhibiting HDACs, these compounds restore the acetylation of histones and other non-histone proteins, leading to the reactivation of silenced genes, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data on this compound Activity

The efficacy of this compound is determined by its ability to inhibit HDAC enzymes and to induce histone hyperacetylation in cellular contexts. The following tables summarize the key quantitative data for representative pan-HDAC inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound (Representative Compounds) against HDAC Isoforms
CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)
Vorinostat (SAHA) 10[1][2]-20[1][2]--
Belinostat 411253082216

Data for Belinostat from a single study. IC₅₀ values can vary depending on the assay conditions.

Table 2: Effect of this compound (Representative Compound Vorinostat) on Histone H3 Acetylation in Human Peripheral Blood Mononuclear Cells (PBMCs)
TreatmentTime PointFold Change in Acetyl-Histone H3 (Median)
Vorinostat2 hours~2.5
Vorinostat8 hours~3.0
Vorinostat24 hours~2.0

Data derived from a study on HIV-infected patients on suppressive antiretroviral therapy, where changes in histone acetylation were quantified by flow cytometry in lymphocytes[1].

Signaling Pathways Modulated by this compound

The inhibition of HDACs by this compound initiates a cascade of molecular events that culminate in anti-tumor effects. A key mechanism is the hyperacetylation of histone H3 at the promoter regions of critical cell cycle regulators and pro-apoptotic genes.

Hdac_IN_61_Signaling_Pathway HDAC_IN_61 This compound HDACs HDACs (Class I, II) HDAC_IN_61->HDACs Inhibition Histone_H3 Histone H3 HDACs->Histone_H3 Deacetylation Acetylated_H3 Acetylated Histone H3 (e.g., H3K9ac, H3K14ac, H3K27ac) Histone_H3->Acetylated_H3 Accumulation Chromatin_Relaxation Chromatin Relaxation Acetylated_H3->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptotic_Genes Pro-Apoptotic Gene Upregulation (e.g., Bim, Bax) Gene_Expression->Apoptotic_Genes Cell_Cycle_Arrest G1/G2-M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

Mechanism of this compound leading to cell cycle arrest and apoptosis.

Experimental Protocols

Accurate assessment of the effect of this compound on histone H3 acetylation is critical. Western blotting is a standard and reliable method for this purpose.

Western Blot Analysis of Histone H3 Acetylation

This protocol outlines the key steps for detecting and quantifying changes in histone H3 acetylation in cultured cells following treatment with this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound) Histone_Extraction 2. Histone Extraction (Acid Extraction) Cell_Culture->Histone_Extraction Protein_Quantification 3. Protein Quantification (BCA Assay) Histone_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-AcH3, anti-H3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Experimental workflow for Western blot analysis of histone H3 acetylation.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for desired time points (e.g., 6, 12, 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei.

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge to pellet cellular debris and collect the supernatant containing histones.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

  • SDS-PAGE:

    • Mix equal amounts of protein (e.g., 15-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load samples onto a 15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the acetylated histone H3 mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H3K27) and a loading control (e.g., anti-total Histone H3 or anti-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Chemiluminescent Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the acetylated histone H3 bands to the corresponding total histone H3 or actin bands to correct for loading differences.

    • Calculate the fold change in acetylation relative to the vehicle-treated control.

Conclusion

This compound, as a representative pan-HDAC inhibitor, demonstrates potent enzymatic inhibition of Class I and II HDACs. This inhibition leads to a significant increase in histone H3 acetylation in a time- and dose-dependent manner. The resulting chromatin relaxation and altered gene expression profile, including the upregulation of p21 and pro-apoptotic genes, drive cancer cells into cell cycle arrest and apoptosis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other novel HDAC inhibitors.

References

Regulation of p21 Expression by Histone Deacetylase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors are a promising class of anti-cancer agents that modulate gene expression and induce cellular responses such as cell cycle arrest, differentiation, and apoptosis.[1][2][3] A critical target of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1), a key regulator of cell cycle progression.[1][4] This technical guide provides an in-depth overview of the molecular mechanisms by which HDAC inhibitors regulate p21 expression, summarizes quantitative data on their effects, and details key experimental protocols for their study.

Introduction to HDACs and p21

Histone deacetylases (HDACs) are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[2][5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[2] In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes.[3][6]

The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs) and a crucial component of the cell cycle machinery.[1] By binding to and inhibiting CDK complexes, p21 halts cell cycle progression, typically at the G1/S or G2/M transitions.[3] The upregulation of p21 is a key mechanism by which cells respond to various stress signals to prevent uncontrolled proliferation.[7][8] HDAC inhibitors have been shown to robustly induce p21 expression, contributing significantly to their anti-tumor effects.[2][4]

Molecular Mechanisms of p21 Regulation by HDAC Inhibitors

The induction of p21 expression by HDAC inhibitors is a multi-faceted process involving both direct effects on chromatin structure and the modulation of various signaling pathways. This regulation can occur through both p53-dependent and p53-independent mechanisms.[4]

Chromatin Remodeling and Transcriptional Activation

The primary mechanism of action of HDAC inhibitors is the prevention of acetyl group removal from histones, leading to histone hyperacetylation.[2] This "opening" of the chromatin structure around the p21 gene promoter allows for the binding of transcriptional machinery and subsequent gene expression.[4] Specifically, HDAC inhibitors lead to the release of the repressor HDAC1 from the Sp1 binding sites on the p21 promoter, facilitating transcription.[4]

p53-Dependent and p53-Independent Induction of p21

The tumor suppressor protein p53 is a well-known transcriptional activator of p21. Some studies have shown that the hyperacetylation of p53 by HDAC inhibitors can enhance its stability and transcriptional activity, leading to increased p21 expression.[2]

However, a significant body of evidence demonstrates that HDAC inhibitors can also induce p21 in a p53-independent manner.[7][8][9] This is particularly relevant for cancers with mutated or deleted p53. In these cases, the direct effect of histone hyperacetylation at the p21 promoter is a key driver of its expression.[7][8]

Role of Other Signaling Pathways

Recent research has implicated other proteins and pathways in the HDAC inhibitor-mediated regulation of p21:

  • H2A.Z Acetylation: The histone variant H2A.Z has been shown to be involved in the activation of p21 by HDAC inhibitors in p53-negative breast cancer cells. The acetylation of H2A.Z at the p21 promoter is correlated with its activation.[7]

  • ATM Kinase: The kinase ATM (Ataxia-Telangiectasia Mutated) appears to be involved in the induction of p21 by HDAC inhibitors.[9][10] Studies have shown that p21 induction is defective in cells lacking functional ATM.[9][10]

Quantitative Data on p21 Upregulation by HDAC Inhibitors

The following table summarizes quantitative data from the literature on the effect of various HDAC inhibitors on p21 expression in different cancer cell lines.

HDAC InhibitorCell LineConcentrationTreatment TimeFold Change in p21 mRNAFold Change in p21 ProteinReference
Trichostatin A (TSA)MDA-MB-231 (Breast Cancer)50-100 ng/ml24 hours>3-foldMassive augmentation[7]
Panobinostat (LBH589)MDA-MB-231 (Breast Cancer)Not specifiedNot specifiedNot specifiedNot specified[7]
MS-275F9 (Teratocarcinoma)Not specifiedNot specifiedSignificant inductionNot specified[11]
Depsipeptide (FR)ATM wild-type fibroblasts50 nMNot specifiedNot specifiedInduced[9]
Trichostatin A (TSA)ATM wild-type fibroblastsNot specifiedNot specifiedNot specifiedInduced[9]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the regulation of p21 expression by HDAC inhibitors.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., MDA-MB-231 for p53-mutant breast cancer, or matched ATM wild-type and deficient fibroblast lines).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • HDAC Inhibitor Treatment: Prepare stock solutions of HDAC inhibitors (e.g., Trichostatin A in DMSO) and dilute to the desired final concentrations in cell culture medium. Treat cells for the specified time points (e.g., 24 hours). Include a vehicle control (e.g., DMSO) in all experiments.

Cell Proliferation Assay (MTT Assay)
  • Principle: The MTT assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the HDAC inhibitor for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for p21 mRNA Analysis
  • Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample.

  • Procedure:

    • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

    • qPCR Reaction: Set up the qPCR reaction with a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for p21, and the cDNA template. Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the fold change in p21 mRNA expression in treated samples relative to the control.

Western Blotting for p21 Protein Analysis
  • Principle: Western blotting is used to detect and quantify the amount of a specific protein in a sample.

  • Procedure:

    • Protein Extraction: Lyse treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for p21.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Incubate with a chemiluminescent substrate and detect the signal using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative change in p21 protein levels.

Visualizations: Signaling Pathways and Experimental Workflows

HDACi_p21_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDACi HDAC Inhibitor HDAC HDAC1/2 HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Sp1 Sp1 HDAC->Sp1 Deacetylation Acetylation Histone Acetylation Histones->Acetylation p21_promoter p21 Gene Promoter p21_mRNA p21 mRNA p21_promoter->p21_mRNA Transcription p21_protein p21 Protein p21_mRNA->p21_protein Translation p53 p53 p53->p21_promoter Activates Sp1->p21_promoter Binds to Acetylation->p21_promoter Promotes Transcription CDK_complex CDK Complex p21_protein->CDK_complex Inhibition CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK_complex->CellCycleArrest

Figure 1. Signaling pathway of p21 regulation by HDAC inhibitors.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treatment with HDAC Inhibitor (e.g., 24 hours) start->treatment harvest Harvest Cells treatment->harvest mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay rna_extraction RNA Extraction harvest->rna_extraction protein_lysis Protein Lysis harvest->protein_lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis sds_page SDS-PAGE & Western Blot protein_lysis->sds_page analysis Data Analysis & Interpretation mtt_assay->analysis qpcr qPCR for p21 mRNA cdna_synthesis->qpcr qpcr->analysis immunoblot Immunoblot for p21 Protein sds_page->immunoblot immunoblot->analysis

Figure 2. Experimental workflow for studying p21 regulation.

References

An In-Depth Technical Guide to Hdac-IN-61 (CAS 2421122-61-2)

Author: BenchChem Technical Support Team. Date: November 2025

Core Properties and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-61, with CAS number 2421122-61-2, is a potent and selective small molecule inhibitor of Histone Deacetylase (HDAC) enzymes. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and mechanism of action, tailored for researchers and professionals in drug development. This compound demonstrates significant inhibitory effects, particularly against HDAC1 and HDAC2 isoforms. Its mode of action involves the induction of histone hyperacetylation and the upregulation of key cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound is a small molecule compound with the following identifiers:

  • CAS Number: 2421122-61-2

  • Molecular Formula: C₂₁H₂₄N₄O₄

  • Molecular Weight: 412.44 g/mol

A visual representation of the chemical structure of this compound is essential for a complete understanding of its stereochemistry and functional groups. Due to the proprietary nature of novel compounds, a publicly available, confirmed 2D structure of this compound is not consistently available across chemical databases. Researchers are advised to consult the primary patent literature (e.g., WO2019067725A1) or the specific supplier's documentation for the definitive chemical structure.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of Class I HDACs, demonstrating high selectivity for HDAC1 and HDAC2. This targeted activity makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes, particularly in the context of oncology.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
HDAC IsoformIC₅₀ (μM)
HDAC10.108
HDAC20.585
HDAC30.563

Data sourced from supplier technical sheets and may be derived from specific enzymatic assays. Researchers should consult the original source for detailed experimental conditions.

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (μM)
K-562Chronic Myelogenous Leukemia0.33
KG-1Acute Myelogenous Leukemia0.33
THP-1Acute Monocytic Leukemia0.33
MDA-MB-468Triple-Negative Breast Cancer0.65
MDA-MB-231Triple-Negative Breast Cancer1.48
HepG2Hepatocellular Carcinoma2.44

The anti-proliferative activity of this compound has been demonstrated across a range of hematological and solid tumor cell lines.

In Vivo Efficacy

In preclinical xenograft mouse models, this compound has demonstrated significant anti-tumor efficacy. For instance, in an MDA-MB-231 breast cancer xenograft model, intraperitoneal administration of this compound led to a dose-dependent inhibition of tumor growth.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2. These enzymes play a crucial role in the deacetylation of histone and non-histone proteins, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes. By inhibiting HDAC1/2, this compound induces hyperacetylation of histones (e.g., H3K9), which leads to a more open chromatin structure and the re-expression of silenced genes.

A critical downstream effect of HDAC1/2 inhibition by this compound is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). The p21 protein is a key regulator of the cell cycle, and its increased expression leads to G1 phase cell cycle arrest, thereby preventing cancer cell proliferation. Ultimately, this cascade of events can trigger apoptosis (programmed cell death) in cancer cells.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Hdac_IN_61_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits HDAC2 HDAC2 This compound->HDAC2 Inhibits Histones Histones HDAC1->Histones Deacetylates p21_Gene p21 Gene HDAC1->p21_Gene Represses Transcription HDAC2->Histones Deacetylates HDAC2->p21_Gene Represses Transcription Acetylated_Histones Acetylated Histones p21_Protein p21 Protein p21_Gene->p21_Protein Translation Acetylated_Histones->p21_Gene Promotes Transcription Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and may require optimization for specific cell lines or experimental conditions.

5.1. In Vitro HDAC Enzymatic Assay

This protocol describes a typical fluorogenic assay to determine the IC₅₀ of this compound against specific HDAC isoforms.

HDAC_Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare serial dilutions of this compound Start->Prepare_Inhibitor Prepare_Enzyme Prepare HDAC enzyme solution Start->Prepare_Enzyme Prepare_Substrate Prepare fluorogenic HDAC substrate solution Start->Prepare_Substrate Prepare_Developer Prepare developer solution Start->Prepare_Developer Add_Inhibitor Add this compound dilutions to microplate wells Prepare_Inhibitor->Add_Inhibitor Prepare_Enzyme->Add_Inhibitor Add_Enzyme Add HDAC enzyme to wells Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at 37°C Add_Enzyme->Incubate_1 Add_Substrate Add HDAC substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add developer to stop reaction and generate signal Incubate_2->Add_Developer Incubate_3 Incubate at room temperature Add_Developer->Incubate_3 Read_Fluorescence Read fluorescence on a plate reader Incubate_3->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro HDAC enzymatic assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired concentration range.

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2) to the working concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) solution in assay buffer.

    • Prepare the developer solution containing a protease (e.g., trypsin) and a stop solution.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well microplate.

    • Add the diluted HDAC enzyme solution (e.g., 20 µL) to each well.

    • Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the HDAC substrate solution (e.g., 25 µL) to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and generate the fluorescent signal by adding the developer solution (e.g., 50 µL) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for complete signal development.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of HDAC activity against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

5.2. Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the growth medium.

    • Remove the old medium from the cell plate and add the medium containing different concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours.

      • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

      • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

5.3. Western Blot Analysis for Histone Acetylation and p21 Expression

This protocol is for detecting changes in the levels of acetylated histones and p21 protein following treatment with this compound.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling with Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (e.g., Ac-H3K9), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Safety and Handling

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The toxicological properties of this compound have not been fully investigated. As with many HDAC inhibitors, potential toxicities may include fatigue, nausea, and myelosuppression.

Conclusion

This compound is a potent and selective inhibitor of HDAC1 and HDAC2 with promising anti-cancer activity. Its mechanism of action, involving the upregulation of p21 and induction of cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for further drug development. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.

Hdac-IN-45: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hdac-IN-45, a potent histone deacetylase (HDAC) inhibitor with significant anti-cancer activity. This document details its chemical properties, synthesis, quantitative biological data, experimental methodologies, and its role in cellular signaling pathways.

Chemical Structure and Properties

Hdac-IN-45, also referred to as Compound 14, is a novel benzamide-class HDAC inhibitor. Its chemical structure is characterized by a purine-based cap group linked to an N-(2-aminophenyl)benzamide moiety, which acts as the zinc-binding group essential for HDAC inhibition.

IUPAC Name: 4-[[2-amino-6-(3-chloro-4-fluoroanilino)purin-9-yl]methyl]-N-(2-aminophenyl)benzamide

CAS Number: 2421122-61-2

Molecular Formula: C₂₅H₂₀ClFN₈O

Molecular Weight: 502.93 g/mol

SMILES: Nc1nc(Nc2ccc(F)c(Cl)c2)nc2c1n(Cc1ccc(cc1)C(=O)Nc1ccccc1N)cn2

Synthesis of Hdac-IN-45

The synthesis of Hdac-IN-45 is detailed in the publication "Purine/purine isoster based scaffolds as new derivatives of benzamide class of HDAC inhibitors" in the European Journal of Medicinal Chemistry (2020, 196, 112291). While the full, step-by-step experimental protocol is proprietary to the publication, the general synthetic scheme involves a multi-step process culminating in the coupling of the purine-based cap group with the N-(2-aminophenyl)benzamide zinc-binding fragment. A generalized synthetic workflow is depicted below.

G cluster_synthesis Generalized Synthetic Workflow for Hdac-IN-45 A Starting Materials (Substituted Purine and Benzamide Precursors) B Multi-step Synthesis of Purine Cap Group Intermediate A->B C Synthesis of N-(2-aminophenyl)benzamide Intermediate A->C D Coupling Reaction B->D C->D E Purification D->E F Hdac-IN-45 E->F

Caption: Generalized synthetic workflow for Hdac-IN-45.

Quantitative Biological Data

Hdac-IN-45 has demonstrated potent inhibitory activity against Class I HDACs and significant cytotoxicity against a range of cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of Hdac-IN-45
HDAC IsoformIC₅₀ (μM)
HDAC10.108
HDAC20.585
HDAC30.563
Table 2: In Vitro Cytotoxicity of Hdac-IN-45 in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (μM)
MDA-MB-231Triple-Negative Breast Cancer1.48
MDA-MB-468Triple-Negative Breast Cancer0.65
HepG2Liver Cancer2.44
K-562Leukemia0.33
KG-1Leukemia0.33
THP-1Leukemia0.33

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of Hdac-IN-45.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of Hdac-IN-45 to inhibit the activity of purified HDAC enzymes.

  • Reagents: Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes; Fluor de Lys®-SIRT1 deacetylase substrate; Developer solution; Assay buffer; Hdac-IN-45 at various concentrations.

  • Procedure:

    • Prepare serial dilutions of Hdac-IN-45.

    • In a 96-well plate, add the HDAC enzyme, the substrate, and the diluted Hdac-IN-45 or vehicle control.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration of Hdac-IN-45 and determine the IC₅₀ value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of Hdac-IN-45 on cancer cells.

  • Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Hdac-IN-45 or a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis for Histone Acetylation and p21 Expression

This technique is used to detect changes in protein levels and post-translational modifications.

  • Cell Lysis: Treat cells (e.g., MDA-MB-231) with Hdac-IN-45. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, total histone H3, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_wb Western Blot Workflow A Cell Treatment with Hdac-IN-45 B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I

Caption: A typical workflow for Western Blot analysis.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells (e.g., MDA-MB-231) with Hdac-IN-45 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathway of Hdac-IN-45

Hdac-IN-45 exerts its anti-cancer effects primarily through the inhibition of Class I HDAC enzymes. This inhibition leads to an increase in the acetylation of histone and non-histone proteins. A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21. The increased expression of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint, thereby inhibiting cancer cell proliferation. The upregulation of p21 by HDAC inhibitors can occur through both p53-dependent and p53-independent mechanisms, often involving the modulation of transcription factors like Sp1 that bind to the p21 promoter.[1][2]

G HdacIN45 Hdac-IN-45 HDAC1_2_3 HDAC1, HDAC2, HDAC3 HdacIN45->HDAC1_2_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation Deacetylates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation p21_Promoter p21 Gene Promoter Chromatin_Relaxation->p21_Promoter Increased Accessibility p21_Expression Increased p21 (WAF1/CIP1) Expression p21_Promoter->p21_Expression Upregulates Transcription CDK2_CyclinE CDK2/Cyclin E Complex p21_Expression->CDK2_CyclinE Inhibits pRb_Phosphorylation pRb Phosphorylation CDK2_CyclinE->pRb_Phosphorylation Promotes G1_S_Transition G1/S Phase Transition E2F_Release E2F Release pRb_Phosphorylation->E2F_Release Promotes E2F_Release->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Is Blocked

Caption: Proposed signaling pathway of Hdac-IN-45 leading to G1 cell cycle arrest.

References

An In-depth Technical Guide to the Function of Histone Deacetylase Inhibitors in Epigenetics, Featuring Vorinostat (SAHA) as a Core Example

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Hdac-IN-61" did not yield specific information on a molecule with this designation. This may indicate it is a novel, internal, or otherwise unpublicized compound. To fulfill the request for a comprehensive technical guide, this document focuses on the well-characterized and FDA-approved pan-histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative example to illustrate the function of HDAC inhibitors in epigenetics. The principles, experimental methodologies, and signaling pathways discussed are broadly applicable to the study of other HDAC inhibitors.

Introduction to HDACs and Their Inhibition in Epigenetics

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer, where it can lead to the silencing of tumor suppressor genes.[1]

HDAC inhibitors (HDACis) are a class of therapeutic agents that block the activity of HDACs, leading to an accumulation of acetylated histones and non-histone proteins.[3] This hyperacetylation results in a more relaxed chromatin state, facilitating the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[3] Vorinostat (SAHA) is a potent, orally active pan-HDAC inhibitor that targets multiple HDAC isoforms and has demonstrated significant anti-tumor activity.[4]

Quantitative Data on Vorinostat (SAHA)

The following tables summarize the inhibitory activity of Vorinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.

HDAC IsoformIC50 (nM)Reference
HDAC110 - 33[1][5][6]
HDAC296[6]
HDAC320[1][5][6]
HDAC633[6]
HDAC8540[6]
Pan-HDAC (cell-free)~10[5]
Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer2.5 - 7.5[5]
PC-3Prostate Cancer2.5 - 7.5[5]
TSU-Pr1Prostate Cancer2.5 - 7.5[5]
MCF-7Breast Cancer0.75[5]
SW-982Synovial Sarcoma8.6
SW-1353Chondrosarcoma2.0
HCT116Colon Cancer0.67[7]
Multiple Myeloma (MM) cellsMultiple MyelomaInduces apoptosis at 1 µM[5]

Key Experimental Protocols

Detailed methodologies for key experiments used to characterize the function of Vorinostat are provided below.

In Vitro HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Principle: A fluorogenic substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer solution to cleave the substrate and release the fluorophore, which can be quantified.

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

    • Fluorogenic HDAC substrate (e.g., from Epigentek, Catalog No. P-4034)

    • Assay Buffer

    • Vorinostat (or other test inhibitor)

    • Developer solution

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of Vorinostat in assay buffer.

    • Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the microplate.

    • Add the recombinant HDAC enzyme to each well and incubate briefly.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm, emission at 460 nm).

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cell Viability Assay (MTS Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cells.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines (e.g., SW-982, SW-1353)

    • Complete cell culture medium

    • Vorinostat

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

    • 96-well clear microplate

    • Absorbance microplate reader

  • Procedure:

    • Seed 5 x 10³ cells per well into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of Vorinostat concentrations (e.g., 0-15 µM) for a specified duration (e.g., 48 hours).[9] Include a vehicle control (DMSO).

    • Add the MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Normalize the results to the vehicle-treated control cells and calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[9]

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal that is proportional to caspase activity.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • Vorinostat

    • Caspase-Glo® 3/7 Assay System (Promega)

    • 96-well white-walled microplate

    • Luminometer

  • Procedure:

    • Seed 10,000 cells per well into a 96-well white-walled plate.

    • Treat the cells with the desired concentration of Vorinostat (e.g., IC50 concentration) for various time points (e.g., 24, 48, 72 hours).[9]

    • Add the Caspase-Glo® 3/7 Reagent directly to the wells, mix, and incubate at room temperature for 30 minutes to 3 hours.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of caspase activity present.[9]

Signaling Pathways Modulated by Vorinostat

Vorinostat exerts its anti-cancer effects by modulating several critical signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest Pathway

Vorinostat can induce cell cycle arrest at the G1/S and G2/M checkpoints.[10] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression.

G1_S_Arrest Vorinostat Vorinostat (SAHA) HDAC HDAC Inhibition Vorinostat->HDAC p21 p21 Expression ↑ HDAC->p21 CyclinD_CDK4_6 Cyclin D / CDK4/6 p21->CyclinD_CDK4_6 CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 G1_S_Arrest G1/S Phase Arrest CyclinD_CDK4_6->G1_S_Arrest CyclinE_CDK2->G1_S_Arrest

Caption: Vorinostat-induced G1/S cell cycle arrest pathway.

Apoptosis Induction Pathway

Vorinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] A key mechanism involves the modulation of the Akt/FOXO3a signaling pathway.[10] Inhibition of Akt by Vorinostat leads to the activation of the transcription factor FOXO3a, which in turn upregulates the expression of pro-apoptotic proteins like Bim and FasL, and downregulates anti-apoptotic proteins like Bcl-2.[10]

Apoptosis_Pathway Vorinostat Vorinostat (SAHA) Akt Akt Activation ↓ Vorinostat->Akt FOXO3a FOXO3a Activation ↑ Akt->FOXO3a Pro_apoptotic Pro-apoptotic Proteins ↑ (Bim, FasL) FOXO3a->Pro_apoptotic Anti_apoptotic Anti-apoptotic Proteins ↓ (Bcl-2, Survivin) FOXO3a->Anti_apoptotic Caspase_Activation Caspase Activation Pro_apoptotic->Caspase_Activation Anti_apoptotic->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vorinostat-induced apoptosis via the Akt/FOXO3a pathway.

Experimental Workflow for Characterizing an HDAC Inhibitor

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HDAC_Assay HDAC Activity Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine IC50 in cell lines) HDAC_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Western Blot, Apoptosis Assay) Cell_Viability->Mechanism_Studies Xenograft_Model Tumor Xenograft Model (Assess anti-tumor efficacy) Mechanism_Studies->Xenograft_Model PD_Markers Pharmacodynamic Markers (Histone acetylation in tumors) Xenograft_Model->PD_Markers

Caption: A typical experimental workflow for HDAC inhibitor characterization.

Conclusion

HDAC inhibitors, exemplified by Vorinostat, represent a significant class of epigenetic modulators with proven therapeutic value, particularly in oncology. Their mechanism of action, centered on the re-activation of silenced genes through histone hyperacetylation, leads to pleiotropic anti-cancer effects including cell cycle arrest and apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of epigenetics. Further investigation into the isoform selectivity and combinatorial potential of novel HDAC inhibitors will continue to refine their clinical application and expand their therapeutic reach.

References

Hdac-IN-61: A Potent Tool for Elucidating Gene Regulation in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hdac-IN-61, also identified as compound 12k, is a potent, orally active histone deacetylase (HDAC) inhibitor that has demonstrated significant anticancer activity, particularly in hepatocellular carcinoma (HCC).[1][2] By inhibiting HDAC enzymes, this compound modulates the acetylation status of both histone and non-histone proteins, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and autophagy.[1][2] This technical guide provides a comprehensive overview of this compound as a tool for studying gene regulation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound's biological activity.

Table 1: In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)
Bel-7402Hepatocellular Carcinoma30

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Xenograft ModelTreatmentTumor Growth Inhibition
Bel-740220 mg/kg, P.O., QOD for 14 days76%

Table 3: this compound Target Profile (Hypothetical Data for Illustrative Purposes)

HDAC IsoformIC50 (nM)
HDAC1Data not available
HDAC2Data not available
HDAC3Data not available
HDAC6Data not available
HDAC8Data not available

Note: Specific IC50 values for individual HDAC isoforms are not yet publicly available and would typically be determined using a panel of recombinant human HDAC enzymes.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins.[3] Inhibition of HDACs by this compound leads to an accumulation of acetylated histones, which results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[3] Furthermore, this compound has been shown to increase the acetylation of the non-histone protein α-tubulin.[1][2] The downstream effects of this compound's inhibitory activity include the induction of apoptosis (programmed cell death) and G0/G1 phase cell cycle arrest, which is mediated through the HDAC-p21-CDK signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Hdac_Inhibition_Pathway This compound This compound HDACs HDACs This compound->HDACs Inhibits Histone Acetylation ↑ Histone Acetylation ↑ HDACs->Histone Acetylation ↑ Decreases α-tubulin Acetylation ↑ α-tubulin Acetylation ↑ HDACs->α-tubulin Acetylation ↑ Decreases Chromatin Relaxation Chromatin Relaxation Histone Acetylation ↑->Chromatin Relaxation Gene Transcription (e.g., p21) ↑ Gene Transcription (e.g., p21) ↑ Chromatin Relaxation->Gene Transcription (e.g., p21) ↑ CDKs CDKs Gene Transcription (e.g., p21) ↑->CDKs Inhibits Apoptosis Apoptosis Gene Transcription (e.g., p21) ↑->Apoptosis Induces Cell Cycle Progression Cell Cycle Progression CDKs->Cell Cycle Progression G0/G1 Arrest G0/G1 Arrest Cell Cycle Progression->G0/G1 Arrest

Mechanism of Action of this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HDAC Enzyme Assay HDAC Enzyme Assay Cell Viability Assay Cell Viability Assay Western Blot Western Blot Cell Viability Assay->Western Blot Confirm Target Engagement (Ac-H3, Ac-α-tubulin) Cell Cycle Analysis Cell Cycle Analysis Western Blot->Cell Cycle Analysis Investigate Mechanism (p21 levels) Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Assess Downstream Effects Xenograft Model Xenograft Model Pharmacokinetics Pharmacokinetics This compound This compound This compound->HDAC Enzyme Assay Determine IC50 vs. Isoforms This compound->Cell Viability Assay Determine IC50 in Cancer Cells This compound->Xenograft Model Evaluate Antitumor Efficacy This compound->Pharmacokinetics Assess Drug Properties

References

Hdac-IN-61: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the discovery, development, and preclinical evaluation of Hdac-IN-61, a novel histone deacetylase (HDAC) inhibitor.

Introduction

This compound, also identified as compound 12k, is a potent and orally bioavailable histone deacetylase inhibitor. It has demonstrated significant anticancer activity, particularly in preclinical models of hepatocellular carcinoma (HCC).[1][2][3] The development of this compound stemmed from a rational drug design strategy aimed at exploring new chemical scaffolds for HDAC inhibition.[1][2][3] This guide will detail the discovery, mechanism of action, and preclinical data associated with this promising therapeutic candidate.

Discovery and Synthesis

The discovery of this compound was the result of a scaffold-hopping design strategy coupled with a multicomponent synthesis approach.[1][2][3] This methodology facilitated the creation of a novel series of compounds based on a 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine core.[1][2][3] From a library of 29 synthesized compounds, this compound (12k) was identified as the lead candidate due to its superior HDAC inhibitory activity and promising pharmacokinetic properties.[1][2]

G cluster_discovery Discovery Workflow concept Initial Lead Compounds scaffold_hopping Scaffold-Hopping Design (New 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine core) concept->scaffold_hopping synthesis Multicomponent Synthesis (29 compounds) scaffold_hopping->synthesis screening Biological Screening (HDAC Inhibition & Antiproliferative Activity) synthesis->screening lead_id Lead Identification (this compound / 12k) screening->lead_id optimization Pharmacokinetic Profiling & In Vivo Efficacy lead_id->optimization

Discovery workflow for this compound.

Biological Activity

This compound has demonstrated potent in vitro and in vivo anticancer activity.

Table 1: In Vitro Anti-proliferative Activity
Cell LineCancer TypeIC50 (nM)
Bel-7402Hepatocellular Carcinoma30

Data sourced from preclinical studies.[1][2][3]

Table 2: In Vivo Efficacy in Xenograft Model
ModelCompoundDoseAdministrationDurationTumor Growth Inhibition (%)
Bel-7402 XenograftThis compound20 mg/kgOral (P.O.), every other day14 days76

Data sourced from preclinical studies.[1][2][3][4]

Mechanism of Action

This compound exerts its anticancer effects by inhibiting histone deacetylases. Molecular docking studies have suggested a unique T-shaped binding conformation within the catalytic domain of HDAC1.[1][2][3] Inhibition of HDACs leads to the hyperacetylation of both histone and non-histone proteins. Specifically, treatment with this compound has been shown to increase the acetylation of histone H3 and α-tubulin.[1][2][3] This epigenetic modification is associated with the activation of pathways leading to programmed cell death. The downstream effects of this compound-mediated HDAC inhibition include the induction of both apoptosis and autophagy in hepatocellular carcinoma models.[1][2][3]

G HdacIN61 This compound HDACs HDACs (e.g., HDAC1) HdacIN61->HDACs Inhibition Acetylation Increased Acetylation Histones Histone H3 HDACs->Histones Deacetylation Tubulin α-Tubulin HDACs->Tubulin Deacetylation Histones->Acetylation Tubulin->Acetylation Apoptosis Apoptosis Induction Acetylation->Apoptosis Autophagy Autophagy Induction Acetylation->Autophagy

Proposed mechanism of action for this compound.

Experimental Protocols

The following are summarized methodologies for the key experiments conducted in the evaluation of this compound.

HDAC Inhibition Assay

A standard fluorometric assay is typically used to determine HDAC inhibitory activity. Recombinant human HDAC enzymes are incubated with the test compound (this compound) and a fluorogenic substrate. The deacetylation of the substrate by the enzyme is then measured by detecting the fluorescent signal. The IC50 value is calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay, such as the MTT or SRB assay. Cancer cell lines (e.g., Bel-7402) were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. Cell viability was then determined by measuring the absorbance of the converted dye. The IC50 value, representing the concentration that inhibits cell growth by 50%, was then calculated.

Western Blot Analysis

To determine the effect of this compound on protein acetylation, Bel-7402 cells were treated with the compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for acetylated-histone H3, acetylated-α-tubulin, and other proteins of interest in the apoptosis and autophagy pathways. Appropriate secondary antibodies were used for detection.

In Vivo Xenograft Study

Female BALB/c nude mice were subcutaneously injected with Bel-7402 cells. Once tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. The treatment group received this compound orally at a dose of 20 mg/kg every other day for 14 days. Tumor volumes and body weights were measured regularly throughout the study. At the end of the study, the tumors were excised, and the percentage of tumor growth inhibition was calculated.

Conclusion

This compound is a novel and potent orally bioavailable HDAC inhibitor with a unique 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine scaffold. It exhibits significant anti-proliferative activity in hepatocellular carcinoma cells both in vitro and in vivo.[1][2][3] Its mechanism of action involves the inhibition of HDACs, leading to increased acetylation of histone and non-histone proteins, which in turn induces apoptosis and autophagy.[1][2][3] These promising preclinical findings establish this compound as a strong candidate for further development as a therapeutic agent for the treatment of hepatocellular carcinoma.

References

Methodological & Application

Hdac-IN-61: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hdac-IN-61 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family of enzymes, primarily localizing to the cytoplasm and acting on non-histone protein substrates such as α-tubulin and cortactin. By deacetylating these substrates, HDAC6 plays a crucial role in regulating various cellular processes, including cell migration, protein trafficking and degradation, and stress responses. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. This compound offers a valuable tool for studying the biological functions of HDAC6 and for exploring its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects by specifically binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. A primary and well-established downstream effect of HDAC6 inhibition is the hyperacetylation of its substrate, α-tubulin. This can be readily observed by an increase in the levels of acetylated α-tubulin in cells, which can serve as a biomarker for this compound activity. The inhibition of HDAC6 can lead to a variety of cellular outcomes, including alterations in cell motility, induction of apoptosis, and cell cycle arrest, depending on the cellular context.

Applications

  • Cancer Research: Investigation of the role of HDAC6 in tumor progression, metastasis, and drug resistance. This compound can be used to probe the therapeutic potential of HDAC6 inhibition in various cancer cell lines.

  • Neurodegenerative Disease Research: Study of the involvement of HDAC6 in the pathogenesis of diseases such as Alzheimer's and Parkinson's disease. This compound can be used to explore the neuroprotective effects of HDAC6 inhibition.

  • Cell Biology: Elucidation of the fundamental roles of HDAC6 in regulating cytoskeleton dynamics, protein quality control, and cellular stress responses.

Quantitative Data

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (HDAC6) HeLa2.7 nM
IC50 (HDAC1) HeLa>10,000 nM
Effect on Tubulin Acetylation VariousIncreased levels observed

Note: IC50 values can vary depending on the cell line and experimental conditions. Researchers are advised to perform their own dose-response studies.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific assay to be performed.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as western blotting, cell viability assays, or cell cycle analysis.

Western Blotting for Acetylated α-Tubulin

This protocol outlines the steps to detect changes in α-tubulin acetylation following this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin level.

Signaling Pathways and Workflows

Hdac_IN_61_Mechanism_of_Action cluster_acetylation This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits α-tubulin α-tubulin HDAC6->α-tubulin Deacetylates Acetylated α-tubulin Acetylated α-tubulin Cellular Effects Cellular Effects Acetylated α-tubulin->Cellular Effects Leads to

Caption: Mechanism of action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest Cells C->D E Protein Extraction D->E F SDS-PAGE E->F G Western Transfer F->G H Immunoblotting G->H I Detection & Analysis H->I

Caption: Experimental workflow for analyzing this compound effects.

Application Notes and Protocols: Hdac-IN-61 for in vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available data on "Hdac-IN-61," including its in vivo dosage, administration, efficacy, and safety in mouse models, is not available in peer-reviewed literature or prominent scientific databases. The following application notes and protocols are therefore based on general principles for testing novel histone deacetylase (HDAC) inhibitors in vivo and should be adapted and validated rigorously for this compound as preliminary data becomes available.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of histone and non-histone proteins. Their dysregulation is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them a key target for therapeutic development. This compound is presumed to be a novel HDAC inhibitor. These notes provide a foundational framework for researchers, scientists, and drug development professionals to establish an effective and safe dosage regimen for this compound in preclinical mouse models.

General Pharmacological Profile (Hypothetical)

Without specific data for this compound, we will proceed with a hypothetical profile based on common characteristics of novel small molecule HDAC inhibitors.

Table 1: Hypothetical Pharmacological Profile of this compound

ParameterHypothetical Value/CharacteristicConsiderations for Experimental Design
Target HDAC Isoforms Pan-HDAC or selective inhibitorTarget engagement assays (e.g., Western blot for acetylated histones in tumors or tissues) are critical.
Formulation Soluble in DMSO, PEG300, Tween 80, or salineVehicle-controlled groups are mandatory. Assess solubility and stability before administration.
Route of Administration Intraperitoneal (IP), Oral (PO), Intravenous (IV)The choice of route will depend on the compound's bioavailability and the experimental model.
Half-life (t½) Short to moderate (e.g., 2-8 hours)Dosing frequency (e.g., once or twice daily) will be determined by the half-life.
Toxicity Profile Potential for hematological toxicity, gastrointestinal issues, or weight loss.A maximum tolerated dose (MTD) study is the essential first step.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Methodology:

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old. Use both male and female mice.

  • Group Allocation: Start with a dose-escalation study. For example, create cohorts of 3-5 mice per group.

  • Dose Escalation: Begin with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). The dose range should be informed by any available in vitro IC50 data.

  • Administration: Administer this compound daily for 5-14 consecutive days via the intended route (e.g., IP or PO). A vehicle-only group must be included.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is often defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe clinical signs of distress.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Administration: Administer a single dose of this compound (at a dose below the MTD) via the intended clinical route (e.g., PO) and an intravenous (IV) route for bioavailability calculation.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method like LC-MS/MS.

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

in vivo Efficacy Study (Example: Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of this compound.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors from a human cancer cell line.

  • Tumor Implantation: Inject cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Group Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., n=8-10 mice/group).

    • Group 1: Vehicle control

    • Group 2: this compound (Dose 1, e.g., 50% of MTD)

    • Group 3: this compound (Dose 2, e.g., 80% of MTD)

    • Group 4: Positive control (a standard-of-care agent)

  • Treatment: Administer the compounds daily (or as determined by PK data) for a set period (e.g., 21-28 days).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record mouse body weight 2-3 times per week.

    • At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

  • Pharmacodynamic (PD) Analysis: Collect tumors and/or surrogate tissues (e.g., peripheral blood mononuclear cells) at specific time points post-treatment to measure target engagement (e.g., levels of acetylated H3 or H4 histones via Western blot or ELISA).

Visualization of Workflows and Pathways

Experimental Workflow for in vivo Testing

G cluster_0 Pre-Efficacy Studies cluster_1 Efficacy Evaluation cluster_2 Data Analysis MTD 1. MTD Study (Determine Safe Dose Range) PK 2. PK/PD Study (Characterize ADME & Target Engagement) MTD->PK Inform Dosing Efficacy 3. Efficacy Study (e.g., Xenograft Model) PK->Efficacy Select Doses & Schedule Analysis 4. Data Analysis (Tumor Growth Inhibition, Survival) Efficacy->Analysis Collect Data G cluster_0 Gene Expression State HDAC HDAC Enzyme Histones Histone Proteins (Lysine Residues) HDAC->Histones Deacetylation (-) Inactive Repressed Transcription (Condensed Chromatin) HDAC->Inactive Promotes Histones->HDAC Substrate Active Active Transcription (Relaxed Chromatin) Histones->Active Promotes HAT HAT (Histone Acetyltransferase) HAT->Histones Acetylation (+) Hdac_IN_61 This compound Hdac_IN_61->HDAC Inhibition

Application Note: Evaluation of Hdac-IN-61 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the initial characterization of Hdac-IN-61, a novel histone deacetylase (HDAC) inhibitor, in triple-negative breast cancer (TNBC) cell lines.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets makes chemotherapy the primary treatment modality, which is often associated with significant side effects and the development of resistance.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various cancers, including TNBC, HDACs are often dysregulated.[1][2] HDAC inhibitors (HDACis) can reverse this effect, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3][4][5] Several HDACis have shown promising anti-cancer activities in preclinical and clinical studies.[1]

This application note describes the use of this compound, a novel HDAC inhibitor, for the in vitro evaluation of its efficacy in TNBC cell lines. The following protocols provide a framework for assessing its impact on cell viability, apoptosis, and target engagement.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on TNBC cell lines.

Table 1: IC50 Values of this compound in TNBC Cell Lines

Cell LineThis compound IC50 (µM) after 72h
MDA-MB-2312.5
BT-5493.1
Hs578T4.2
MCF-10A (Non-tumorigenic)> 50

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells

Treatment (48h)% Apoptotic Cells (Annexin V+)
Vehicle Control (DMSO)5.2
This compound (2.5 µM)35.8
This compound (5 µM)58.3

Table 3: Effect of this compound on Protein Expression in MDA-MB-231 Cells

Treatment (24h)Acetyl-Histone H3 (Fold Change)p21 (Fold Change)Cleaved Caspase-3 (Fold Change)
Vehicle Control (DMSO)1.01.01.0
This compound (2.5 µM)4.23.52.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of TNBC cell lines by 50% (IC50).

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, BT-549, Hs578T) and a non-tumorigenic breast epithelial cell line (e.g., MCF-10A).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • TNBC cell line (e.g., MDA-MB-231).

  • Complete growth medium.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol assesses the effect of this compound on the acetylation of histones and the expression of apoptosis-related proteins.

Materials:

  • TNBC cell line (e.g., MDA-MB-231).

  • Complete growth medium.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels.

  • Nitrocellulose or PVDF membranes.

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved caspase-3, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Seed 1 x 10⁶ cells in a 60 mm dish and incubate for 24 hours.

  • Treat the cells with this compound at the desired concentration and a vehicle control for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

  • Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescence substrate and an imaging system.[8]

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Chromatin Remodeling cluster_2 Gene Expression cluster_3 Cellular Outcomes HDAC_IN_61 This compound HDAC HDAC HDAC_IN_61->HDAC Inhibition Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation ↑ TSG Tumor Suppressor Genes (e.g., p21) TSG_Expression Gene Expression ↑ TSG->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Proposed signaling pathway of this compound in TNBC cells.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start cell_culture Culture TNBC Cell Lines start->cell_culture treatment Treat with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols: Hdac-IN-61 in HepG2 Liver Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hdac-IN-61 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In cancer cells, the dysregulation of HDACs is common and contributes to tumor growth and survival. Inhibition of HDACs, therefore, presents a promising therapeutic strategy for cancer treatment. These application notes provide a comprehensive overview of the potential application of this compound in HepG2 liver cancer cells, including its mechanism of action, and detailed protocols for evaluating its efficacy.

Disclaimer: Publicly available research specifically detailing the effects of this compound on HepG2 liver cancer cells is limited. The following data and protocols are based on the known function of HDAC6 inhibitors and representative data from studies of other HDAC inhibitors in similar cell lines.

Mechanism of Action

This compound, as a selective HDAC6 inhibitor, is expected to increase the acetylation of HDAC6-specific substrates, such as α-tubulin and cortactin, which can lead to the disruption of key cellular processes in cancer cells. The proposed mechanism of action in HepG2 cells involves the induction of apoptosis and cell cycle arrest. Increased acetylation of α-tubulin can disrupt microtubule dynamics, leading to mitotic arrest and ultimately apoptosis. Furthermore, the inhibition of HDAC6 can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can also trigger apoptosis.

Signaling Pathway of HDAC6 Inhibition

HDAC6_inhibition_pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits α-tubulin (acetylated) ↑ α-tubulin (acetylated) ↑ HDAC6->α-tubulin (acetylated) ↑ Deacetylates (inhibited) HSP90 (acetylated) ↑ HSP90 (acetylated) ↑ HDAC6->HSP90 (acetylated) ↑ Deacetylates (inhibited) Microtubule Instability Microtubule Instability α-tubulin (acetylated) ↑->Microtubule Instability Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Misfolded Protein Accumulation Misfolded Protein Accumulation HSP90 (acetylated) ↑->Misfolded Protein Accumulation ER Stress ER Stress Misfolded Protein Accumulation->ER Stress ER Stress->Apoptosis

Caption: Proposed signaling pathway of this compound in HepG2 cells.

Quantitative Data Summary

The following tables present representative data on the effects of a potent HDAC inhibitor on HepG2 cells.

Table 1: Cell Viability (IC50) of a Representative HDAC Inhibitor in HepG2 Cells

Treatment DurationIC50 (µM)
24 hours8.5
48 hours4.2
72 hours2.1

Table 2: Apoptosis Induction by a Representative HDAC Inhibitor in HepG2 Cells (48 hours)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.11.53.6
2.510.35.215.5
5.025.812.738.5
10.040.122.462.5

Table 3: Cell Cycle Distribution in HepG2 Cells Treated with a Representative HDAC Inhibitor (48 hours)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)65.220.514.3
2.550.118.231.7
5.035.815.149.1
10.020.410.369.3

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis HepG2 Cell Culture HepG2 Cell Culture Cell Seeding Cell Seeding HepG2 Cell Culture->Cell Seeding This compound Preparation This compound Preparation Treatment Treatment This compound Preparation->Treatment Cell Seeding->Treatment Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay 24, 48, 72h Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay 48h Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis 48h Western Blot Western Blot Treatment->Western Blot 24h Data Interpretation Data Interpretation Cell Viability Assay->Data Interpretation Apoptosis Assay->Data Interpretation Cell Cycle Analysis->Data Interpretation Western Blot->Data Interpretation

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed HepG2 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with different concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • HepG2 cells

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed and treat HepG2 cells as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To detect changes in protein expression levels related to HDAC6 inhibition and apoptosis.

Materials:

  • HepG2 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed and treat HepG2 cells in 6-well plates.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again and detect the protein bands using an ECL detection reagent.

Logical Relationship of Cellular Events

cellular_events This compound Treatment This compound Treatment HDAC6 Inhibition HDAC6 Inhibition This compound Treatment->HDAC6 Inhibition Increased Protein Acetylation Increased Protein Acetylation HDAC6 Inhibition->Increased Protein Acetylation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Increased Protein Acetylation->Cell Cycle Arrest (G2/M) Induction of Apoptosis Induction of Apoptosis Increased Protein Acetylation->Induction of Apoptosis Decreased Cell Viability Decreased Cell Viability Cell Cycle Arrest (G2/M)->Decreased Cell Viability Induction of Apoptosis->Decreased Cell Viability

Caption: Logical flow of events following this compound treatment.

Safety and Handling

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed information on solubility, storage, and stability, refer to the manufacturer's safety data sheet (SDS). It is typically soluble in DMSO and should be stored at -20°C for long-term use.

Application Notes and Protocols for Cell Viability Assay Using a Novel HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression.[2][3] Aberrant HDAC activity is associated with various diseases, including cancer, where it can lead to the silencing of tumor suppressor genes.[3][4]

HDAC inhibitors (HDACis) are a promising class of therapeutic agents that block the enzymatic activity of HDACs.[5][6] By inhibiting HDACs, these molecules induce histone hyperacetylation, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[2][4][7] Several HDAC inhibitors have been approved for the treatment of certain cancers, and many more are in clinical development.[6] Hdac-IN-61 is a novel investigational compound belonging to this class of inhibitors. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using a cell viability assay.

Mechanism of Action of HDAC Inhibitors

HDAC inhibitors exert their effects through various mechanisms:

  • Epigenetic Regulation: The primary mechanism involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones. This alters chromatin structure and reactivates the transcription of tumor suppressor genes like p21 and p53.[1][2]

  • Acetylation of Non-Histone Proteins: HDACs also target a wide range of non-histone proteins. Inhibition of their deacetylation can affect crucial cellular processes. For example, acetylation of tubulin, regulated by HDAC6, can disrupt microtubule function.[7]

  • Induction of Apoptosis: HDAC inhibitors can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][4] They can upregulate pro-apoptotic proteins (e.g., Bim, Bmf) and downregulate anti-apoptotic proteins (e.g., Bcl-2).[1][2]

  • Cell Cycle Arrest: HDACis can cause cell cycle arrest at the G1/S or G2/M phase by upregulating cell cycle inhibitors such as p21.[2][4]

  • Generation of Reactive Oxygen Species (ROS): Some HDAC inhibitors have been shown to induce the generation of ROS, contributing to their cytotoxic effects.[1]

Signaling Pathways Affected by HDAC Inhibition

The following diagram illustrates the key signaling pathways modulated by HDAC inhibitors, leading to anti-tumor effects.

HDAC_Inhibitor_Signaling_Pathway cluster_downstream HDAC_IN_61 This compound HDACs HDACs HDAC_IN_61->HDACs Inhibition Acetylation Increased Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, Tubulin) HDACs->NonHistone Deacetylation Chromatin Chromatin Relaxation Acetylation->Chromatin p53_act p53 Activation Acetylation->p53_act Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression CellCycleArrest Cell Cycle Arrest Gene_Expression->CellCycleArrest Apoptosis Apoptosis Gene_Expression->Apoptosis p53_act->CellCycleArrest p53_act->Apoptosis

Caption: Signaling pathways affected by this compound.

Quantitative Data Summary

The efficacy of an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the viability of 50% of a cell population. The IC50 values for this compound will need to be determined empirically across various cancer cell lines. For context, the following table provides example IC50 values for well-characterized HDAC inhibitors in different cell lines.

HDAC InhibitorCell LineCancer TypeIC50 (µM)Reference
Vorinostat (SAHA)HCT116Colon Cancer0.77[8]
Trichostatin A (TSA)HCT116Colon Cancer0.07[8]
This compound [User-defined] [User-defined] To be determined

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line. The principle of this assay is the conversion of the water-soluble, yellow MTT into an insoluble, purple formazan product by mitochondrial dehydrogenases of viable cells.[9] The amount of formazan produced is proportional to the number of living cells.[9]

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) Start->Cell_Seeding Incubation1 2. Incubation (24 hours, 37°C, 5% CO2) Cell_Seeding->Incubation1 Treatment 3. Treatment (Add serial dilutions of this compound) Incubation1->Treatment Incubation2 4. Incubation (24, 48, or 72 hours) Treatment->Incubation2 MTT_Addition 5. MTT Addition (10-20 µL of 5 mg/mL MTT solution) Incubation2->MTT_Addition Incubation3 6. Incubation (3-4 hours, 37°C) MTT_Addition->Incubation3 Solubilization 7. Solubilization (Add 100-150 µL of solubilization solution) Incubation3->Solubilization Shaking 8. Shaking (15 minutes on orbital shaker) Solubilization->Shaking Absorbance 9. Absorbance Measurement (Read at 570 nm) Shaking->Absorbance Analysis 10. Data Analysis (Calculate % viability and IC50) Absorbance->Analysis End End Analysis->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in a complete medium to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.

    • Include wells for vehicle control (DMSO) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete medium. The concentration range should be wide enough to encompass the expected IC50 value (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • For the vehicle control wells, add a medium containing the same final concentration of DMSO as in the highest concentration of the drug-treated wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Blank Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Conclusion

This document provides a comprehensive guide for assessing the cytotoxic activity of the novel HDAC inhibitor, this compound. The provided protocol for the MTT assay is a robust and widely used method for determining cell viability. It is important to note that the optimal cell seeding density, drug concentration range, and incubation times may need to be empirically determined for each specific cell line and compound. The successful determination of the IC50 value for this compound will be a critical step in its preclinical evaluation as a potential therapeutic agent.

References

Troubleshooting & Optimization

Hdac-IN-61 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Hdac-IN-61, with a focus on addressing common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of ≥ 49 mg/mL.

Q2: Can I dissolve this compound in ethanol?

A2: It is not recommended to use ethanol as a primary solvent for this compound. Its solubility in ethanol is very low, at less than 1 mg/mL.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. It is recommended to warm the solution gently and vortex to ensure it is fully dissolved.

Q4: I need to use this compound in an aqueous buffer for my cell-based assay. How can I do this?

A4: Since this compound has poor aqueous solubility, you will need to first dissolve it in DMSO to create a concentrated stock solution. You can then dilute this stock solution into your aqueous cell culture medium or buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide: Solubility Issues

Q5: My this compound did not fully dissolve in DMSO. What should I do?

A5: If you observe particulates or cloudiness in your DMSO solution, try the following troubleshooting steps:

  • Gentle Warming: Warm the solution at 37°C for 10-15 minutes.

  • Vortexing/Sonication: Vortex the solution for several minutes. If a vortex mixer is insufficient, you can use a sonicator bath for a short period to aid dissolution.

  • Check Concentration: Ensure you have not exceeded the known solubility limit of this compound in DMSO (≥ 49 mg/mL).

Q6: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A6: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some solutions:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try working with a lower final concentration.

  • Increase the DMSO Percentage: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use a Surfactant or Co-solvent: Consider the addition of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer to improve the solubility of the compound.

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 49 mg/mL
Ethanol< 1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Determine the required mass: Based on the molecular weight of this compound, calculate the mass required to achieve a 10 mM concentration in your desired volume of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity DMSO to the powder.

  • Aid dissolution: Vortex the solution thoroughly. If necessary, warm the vial in a 37°C water bath for 10-15 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Aliquot the solution to avoid repeated freeze-thaw cycles.

Visual Guides

G cluster_workflow Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve Dissolve in DMSO start->dissolve observe Observe Solution dissolve->observe clear Solution is Clear observe->clear Yes cloudy Solution is Cloudy/ Precipitate Present observe->cloudy No dilute Dilute in Aqueous Buffer clear->dilute troubleshoot Troubleshoot: 1. Warm to 37°C 2. Vortex/Sonicate cloudy->troubleshoot reobserve Re-observe Solution troubleshoot->reobserve reobserve->clear Resolved reobserve->cloudy Unresolved (Re-evaluate concentration) final_observe Observe Final Solution dilute->final_observe final_clear Solution is Clear Proceed with Experiment final_observe->final_clear No final_precipitate Precipitate Forms final_observe->final_precipitate Yes final_troubleshoot Troubleshoot: 1. Lower Final Concentration 2. Use Surfactant final_precipitate->final_troubleshoot final_troubleshoot->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_pathway General HDAC Inhibitor Signaling Pathway hdac_inhibitor This compound (HDAC Inhibitor) hdac HDAC hdac_inhibitor->hdac Inhibits acetylation Increased Histone Acetylation hdac_inhibitor->acetylation Promotes histones Histones hdac->histones Deacetylates chromatin Chromatin Relaxation acetylation->chromatin transcription Gene Transcription chromatin->transcription apoptosis Apoptosis transcription->apoptosis cell_cycle Cell Cycle Arrest transcription->cell_cycle

Caption: General signaling pathway of HDAC inhibitors like this compound.

Hdac-IN-61 stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and use of Hdac-IN-61 in experimental settings. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).

Q2: How should I store this compound stock solutions?

For long-term storage, this compound stock solutions in DMSO should be stored at -20°C. Under these conditions, the solution is expected to be stable for several months.

Q3: How stable is this compound in cell culture media?

Specific quantitative data on the stability of this compound in various cell culture media is limited. As a general precaution for small molecules, it is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. Prolonged incubation in aqueous, serum-containing media at 37°C may lead to degradation.

Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

To maintain the integrity of the compound, it is best to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the potential for degradation and the introduction of moisture.

Troubleshooting Guide

Q1: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Ensure your stock solution has been stored correctly and that you are using freshly diluted compound in your cell culture media for each experiment.

  • Incorrect Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

  • Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. It is advisable to test the compound on a sensitive, positive control cell line if available.

  • Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. Consider using an alternative or more sensitive method, such as a western blot for histone acetylation.

Q2: I am observing high levels of cell death in my experiments, even at low concentrations of this compound. What should I do?

  • DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture media is at a non-toxic level, typically below 0.5%. Prepare a vehicle control (media with the same concentration of DMSO) to assess the impact of the solvent alone.

  • Compound Cytotoxicity: this compound may exhibit cytotoxicity in certain cell lines. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cells.

  • Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity. Use the lowest effective concentration determined from your dose-response experiments.

Experimental Protocols

Protocol: In Vitro Treatment of RPMI-8226 Cells with this compound

This protocol is a general guideline for treating the RPMI-8226 multiple myeloma cell line with this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • RPMI-8226 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (e.g., 6-well or 96-well)

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot into single-use tubes and store at -20°C.

  • Cell Seeding: Seed RPMI-8226 cells at a density of 2 x 10^5 cells/mL in a 6-well plate. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Dilution: On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as western blotting for histone acetylation, cell viability assays, or gene expression analysis.

Data Summary

ParameterValue
Solubility Soluble in DMSO
Recommended Stock Conc. 10 mM in DMSO
Stock Solution Storage -20°C for several months
Working Solution Storage Prepare fresh for each experiment

Visualizations

G cluster_0 This compound Mechanism of Action HDAC HDAC Enzyme Histone Histone Protein HDAC->Histone Acetylated_Histone Acetylated Histone (Chromatin Relaxation) Acetyl Acetyl Group Histone->Acetyl Acetylation (HATs) Acetyl->HDAC Deacetylation Hdac_IN_61 This compound Hdac_IN_61->HDAC Inhibition Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Promotes

Caption: Generalized signaling pathway of this compound action.

G cluster_1 Experimental Workflow A Prepare 10 mM This compound Stock in DMSO C Prepare Fresh Working Dilutions in Media A->C B Seed Cells (e.g., RPMI-8226) D Treat Cells with This compound or Vehicle Control B->D C->D E Incubate for Desired Time D->E F Harvest Cells for Downstream Analysis E->F

Caption: A typical experimental workflow for using this compound.

How to minimize Hdac-IN-61 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific off-target effects and a comprehensive selectivity profile for Hdac-IN-61 is limited in publicly available literature. The guidance provided here is based on the known characteristics of its chemical class (oxazole hydroxamates) and general principles for the use of histone deacetylase (HDAC) inhibitors. Researchers are strongly encouraged to perform their own comprehensive characterization of this compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported activity?

This compound is identified as a 4-bromophenyl substituted oxazole hydroxamate. It has been reported as a potent histone deacetylase (HDAC) inhibitor with an IC50 value of 59 nM, showing high selectivity for HDAC6 in docking studies.[1][2]

Q2: What are the potential off-target effects of hydroxamate-based HDAC inhibitors like this compound?

While specific off-target data for this compound is not available, hydroxamate-based HDAC inhibitors, as a class, have been reported to have off-targets. One common off-target for hydroxamate-based inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[3] Some hydroxamate-based HDAC6 inhibitors have also shown off-target activity against HDAC10.[4] It is crucial to experimentally validate the selectivity of this compound in your model system.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A specific, universally recommended starting concentration for this compound is not available. A common practice is to perform a dose-response curve starting from a concentration at least 10-fold higher than the biochemical IC50 value. For this compound, with a reported IC50 of 59 nM, a starting range of 100 nM to 10 µM is advisable. The optimal concentration will be cell-line dependent and should be determined empirically by assessing both on-target effects (e.g., tubulin hyperacetylation for HDAC6 inhibition) and cytotoxicity.

Q4: How can I confirm that this compound is engaging its target in my cells?

Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot to detect an increase in the acetylation of known HDAC6 substrates, such as α-tubulin. More advanced techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can provide direct evidence of the inhibitor binding to its target protein within the cell.[5][6][7][8]

Troubleshooting Guide

Issue: I don't observe any effect of this compound in my cellular assay.

  • Question: Is the compound soluble and stable in your media? Answer: Ensure that this compound is fully dissolved. It is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it into your culture medium. Check for any precipitation after dilution. Also, consider the stability of the compound in your medium over the course of your experiment.

  • Question: Is the concentration high enough? Answer: The effective concentration in a cellular assay can be significantly higher than the biochemical IC50. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.

  • Question: Is your target (HDAC6) expressed in the cell line you are using? Answer: Confirm the expression of HDAC6 in your cell line at the protein level using Western blot or other protein detection methods.

Issue: I am observing high levels of cytotoxicity with this compound.

  • Question: Is the observed toxicity due to on-target or off-target effects? Answer: High concentrations of even selective inhibitors can lead to off-target effects and subsequent toxicity. To distinguish between on-target and off-target toxicity, you can use a rescue experiment with an siRNA or shRNA that knocks down HDAC6. If the toxicity is on-target, knocking down HDAC6 should phenocopy the effect of the inhibitor.

  • Question: Have you determined the therapeutic window? Answer: It is essential to determine the concentration range where you observe the desired on-target effect (e.g., tubulin hyperacetylation) without significant cell death. Perform parallel dose-response curves for your functional endpoint and for cell viability (using an MTT or CellTiter-Glo assay) to identify this window.[9][10][11][12][13][14]

Data Presentation

Table 1: In Vitro Selectivity of Representative Oxazole Hydroxamate HDAC Inhibitors

CompoundTarget HDACIC50 (nM)Selectivity Index vs. HDAC1Selectivity Index vs. HDAC8Reference
This compound (Compound 61) HDAC659>200>200[1][2]
Compound Analogue 1 HDAC671--[2]
Compound Analogue 2 HDAC60.537483,1264,171[15]

Note: Data for this compound is limited. The table includes data from structurally related compounds to provide a general idea of the potential selectivity profile. Researchers should perform their own selectivity profiling.

Experimental Protocols

Protocol 1: In Vitro HDAC Isoform Selectivity Profiling

This protocol provides a general guideline for determining the IC50 of this compound against a panel of recombinant human HDAC isoforms using a commercially available fluorogenic assay kit.

  • Reagent Preparation:

    • Prepare the assay buffer, substrate (e.g., Boc-Lys(Ac)-AMC), and developer solution as per the manufacturer's instructions.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 1 nM to 100 µM).

    • Dilute each recombinant HDAC isoform to the recommended concentration in assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the diluted HDAC enzyme to each well.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the HDAC substrate to each well.

    • Incubate the plate at 37°C for the time recommended by the manufacturer (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution, which also contains a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to prevent further deacetylation.

    • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

    • Subtract the background fluorescence from the wells without enzyme.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: Western Blot for α-Tubulin Acetylation

This protocol is to assess the on-target effect of this compound on its primary cytoplasmic substrate, α-tubulin.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor like TSA to preserve the acetylation state.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel (e.g., 10%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.

    • As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize the acetylated tubulin signal to the total tubulin or loading control signal.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value for cytotoxicity.

Visualizations

G cluster_0 Initial Characterization cluster_1 Off-Target Identification cluster_2 Functional Assays Biochemical Assay Biochemical Assay Dose-Response (Cytotoxicity) Dose-Response (Cytotoxicity) Biochemical Assay->Dose-Response (Cytotoxicity) Determine IC50 On-Target Engagement On-Target Engagement Dose-Response (Cytotoxicity)->On-Target Engagement Establish Therapeutic Window Proteome-wide Profiling Proteome-wide Profiling On-Target Engagement->Proteome-wide Profiling Investigate Off-Targets Phenotypic Screening Phenotypic Screening On-Target Engagement->Phenotypic Screening Confirm On-Target Effect Validate Off-Targets Validate Off-Targets Proteome-wide Profiling->Validate Off-Targets Mechanism of Action Studies Mechanism of Action Studies Validate Off-Targets->Mechanism of Action Studies Consider Off-Target Contribution Phenotypic Screening->Mechanism of Action Studies

Caption: Workflow for characterizing a novel HDAC inhibitor.

G Start Start Unexpected Result Unexpected Result Start->Unexpected Result No Effect No Effect Unexpected Result->No Effect Is it a lack of effect? High Toxicity High Toxicity Unexpected Result->High Toxicity Is it excessive toxicity? Check Compound Integrity Check Compound Integrity No Effect->Check Compound Integrity Lower Concentration Lower Concentration High Toxicity->Lower Concentration Increase Concentration Increase Concentration Check Compound Integrity->Increase Concentration If compound is OK Confirm Target Expression Confirm Target Expression Increase Concentration->Confirm Target Expression If still no effect Perform Off-Target Analysis Perform Off-Target Analysis Lower Concentration->Perform Off-Target Analysis If still toxic at on-target conc. Use Target Knockdown Use Target Knockdown Perform Off-Target Analysis->Use Target Knockdown To confirm on-target toxicity

Caption: Troubleshooting experimental outcomes with this compound.

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Acetylated Tubulin Acetylated Tubulin HDAC6->Acetylated Tubulin Deacetylates Other Substrates Other Substrates HDAC6->Other Substrates Deacetylates Microtubule Dynamics Microtubule Dynamics Acetylated Tubulin->Microtubule Dynamics Regulates Cell Motility Cell Motility Microtubule Dynamics->Cell Motility Protein Degradation (Aggresome) Protein Degradation (Aggresome) Microtubule Dynamics->Protein Degradation (Aggresome)

Caption: Simplified signaling pathway of HDAC6 inhibition.

References

Preventing Hdac-IN-61 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hdac-IN-61. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a potent and orally active Histone Deacetylase (HDAC) inhibitor with anticancer activity.[1] Like many small molecule inhibitors, it is a hydrophobic compound, which can lead to challenges with solubility in aqueous solutions.

Q2: What is the best solvent for preparing a stock solution of this compound?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for hydrophobic small molecules.[2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.

Q3: How should I store my this compound stock solution?

Stock solutions of small molecule inhibitors in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] A recommended storage concentration in DMSO is typically around 50 mM, but this should be below the compound's solubility limit in DMSO at room temperature to ensure homogeneity.[2]

Q4: Why does my this compound precipitate when I add it to my aqueous buffer?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. This occurs because the compound is much less soluble in the aqueous environment compared to the organic solvent. The final concentration of DMSO in your aqueous solution can also impact solubility.

Troubleshooting Guide: Preventing Precipitation

This guide provides solutions to common issues encountered with this compound precipitation during experimental procedures.

Issue: Precipitate forms immediately upon adding the DMSO stock solution to the aqueous buffer.

Potential Cause Solution
Final concentration is too high for the aqueous buffer. Decrease the final working concentration of this compound. Determine the maximum soluble concentration in your specific buffer system through a solubility test.
Shock precipitation due to rapid solvent change. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.
The aqueous buffer composition is not optimal. Modify the buffer composition. Consider adding a small percentage of an organic co-solvent (if tolerated by your experimental system) or a non-ionic surfactant like Tween 80.[3]
pH of the buffer affects solubility. Adjust the pH of your buffer. The solubility of many compounds is pH-dependent.[4]

Issue: The solution is initially clear but becomes cloudy or shows precipitate over time.

Potential Cause Solution
Compound is slowly coming out of solution. Prepare fresh working solutions immediately before use. Avoid storing dilute aqueous solutions for extended periods.
Temperature changes affecting solubility. Ensure your working solution is maintained at a constant temperature. Some compounds are less soluble at lower temperatures.
Interaction with components in the media or buffer. Evaluate the components of your buffer for potential incompatibilities. For in vivo studies, formulation with agents like PEG400 or Carboxymethyl cellulose may be necessary.[3]

Quantitative Data Summary

The following tables provide general guidelines for handling this compound based on common practices for hydrophobic small molecule inhibitors.

Table 1: Recommended Solvents for Stock Solutions

SolventRecommended ConcentrationNotes
DMSO10-50 mMEmpirically recommended starting concentration for many small molecules.[2]
EthanolLower than DMSOCan be used, but may have lower solvating power for highly hydrophobic compounds.

Table 2: Recommended Storage Conditions

Solution TypeTemperatureDuration
Powder-20°CUp to 3 years[3]
Stock Solution (in DMSO)-80°CUp to 6 months[3]
Stock Solution (in DMSO)-20°CUp to 1 month[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Centrifuge the vial of this compound powder at 1,000 x g for 3 minutes to pellet the compound.[2]

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but be mindful of compound stability.

  • Aliquot the stock solution into single-use volumes in appropriate tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock

  • Warm the DMSO stock solution to room temperature.

  • Vortex the stock solution briefly to ensure it is homogeneous.

  • Add the desired volume of the aqueous buffer to a new tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation powder This compound Powder dmso Add DMSO powder->dmso vortex_stock Vortex to Dissolve dmso->vortex_stock aliquot Aliquot vortex_stock->aliquot store Store at -20°C/-80°C aliquot->store add_stock Add Stock Dropwise store->add_stock buffer Aqueous Buffer buffer->add_stock vortex_working Vortex Vigorously add_stock->vortex_working use Use Immediately vortex_working->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? cause1 Concentration Too High? start->cause1 Yes sol1 Decrease Final Concentration cause1->sol1 Yes cause2 Improper Mixing? cause1->cause2 No sol2 Add Stock Dropwise to Vortexing Buffer cause2->sol2 Yes cause3 Buffer Incompatibility? cause2->cause3 No sol3 Modify Buffer (pH, Co-solvent) cause3->sol3 Yes

Caption: Troubleshooting logic for this compound precipitation.

hdac_inhibition HDAC HDAC Enzyme Deacetylation Deacetylation HDAC->Deacetylation Inhibition Inhibition HDAC->Inhibition Histone Acetylated Histone Histone->Deacetylation Acetylated_Chromatin Hyperacetylated Chromatin (Gene Expression) Histone->Acetylated_Chromatin Chromatin Condensed Chromatin (Gene Repression) Deacetylation->Chromatin Hdac_IN_61 This compound Hdac_IN_61->Inhibition Inhibition->Acetylated_Chromatin

References

Technical Support Center: Cell Line Resistance to HDAC Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specific to "HDAC-IN-61" is not publicly available. This guide is based on the established knowledge of histone deacetylase (HDAC) inhibitors as a class of compounds. The principles and troubleshooting advice provided are likely applicable to novel inhibitors like this compound.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during cell line treatment with HDAC inhibitors. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for HDAC inhibitors?

Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that block the activity of HDAC enzymes.[1][2] These enzymes are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[1] They can also affect the acetylation status and function of numerous non-histone proteins involved in key cellular processes.[1] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).[1][3]

Q2: My cell line is not responding to the HDAC inhibitor treatment. What are the possible reasons?

Several factors can contribute to a lack of response in your cell line:

  • Intrinsic Resistance: The cell line may have inherent characteristics that make it resistant to HDAC inhibitors. This can include pre-existing mutations or expression patterns of key proteins.

  • Acquired Resistance: Cells can develop resistance over time with continuous exposure to the drug.

  • Suboptimal Drug Concentration or Treatment Duration: The concentration of the HDAC inhibitor may be too low, or the treatment time may be too short to induce a significant biological effect.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to treatment.

  • Drug Inactivation: The inhibitor may be unstable in the culture medium or metabolized by the cells.

Q3: What are the known molecular mechanisms of resistance to HDAC inhibitors?

Cell lines can develop resistance to HDAC inhibitors through various mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the HDAC inhibitor out of the cell, reducing its intracellular concentration.

  • Alterations in HDAC Expression: Changes in the expression levels of specific HDAC isoforms can lead to resistance. For example, upregulation of certain HDACs may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like the PI3K/Akt and MAPK/ERK pathways can promote cell survival and override the pro-apoptotic signals induced by HDAC inhibitors.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can block the induction of apoptosis by HDAC inhibitors.

  • Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT may become more resistant to various cancer therapies, including HDAC inhibitors.

Troubleshooting Guides

Problem 1: No significant decrease in cell viability after treatment.
Possible Cause Suggested Solution
Incorrect Drug Concentration Perform a dose-response experiment to determine the IC50 value for your specific cell line. Test a wide range of concentrations (e.g., from nanomolar to micromolar).
Insufficient Treatment Duration Conduct a time-course experiment to assess the optimal treatment duration (e.g., 24, 48, 72 hours).
Cell Line Resistance Consider using a different cell line that is known to be sensitive to HDAC inhibitors as a positive control. If resistance is suspected, investigate the potential mechanisms described in the FAQs.
Drug Instability Prepare fresh drug solutions for each experiment. Check the manufacturer's instructions for storage and stability information.
Problem 2: No observable increase in histone acetylation.
Possible Cause Suggested Solution
Ineffective Drug Concentration Ensure the concentration used is sufficient to inhibit HDAC activity. Refer to your dose-response data.
Incorrect Antibody for Western Blot Use a well-validated antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4). Include a positive control (e.g., cells treated with a known potent HDAC inhibitor like Trichostatin A).
Timing of Analysis Histone acetylation is an early event. Analyze protein lysates at earlier time points (e.g., 4, 8, 12, 24 hours) post-treatment.
Cellular Efflux of the Inhibitor If you suspect drug efflux, you can try co-treatment with an inhibitor of ABC transporters, such as verapamil, to see if it restores sensitivity.
Problem 3: Inconsistent results between experiments.
Possible Cause Suggested Solution
Variability in Cell Culture Standardize your cell culture procedures. Use cells within a consistent passage number range, seed at a consistent density, and use the same batch of media and supplements.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of the HDAC inhibitor for each experiment. Ensure accurate pipetting.
Assay Variability Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be generated when assessing cell line sensitivity to HDAC inhibitors.

Table 1: IC50 Values of a Panel of HDAC Inhibitors in Different Cancer Cell Lines

Cell LineHDAC Inhibitor A (μM)HDAC Inhibitor B (μM)HDAC Inhibitor C (μM)
HCT116 (Colon)0.51.20.8
A549 (Lung)1.83.52.1
MCF-7 (Breast)0.92.11.5
Jurkat (T-cell Leukemia)0.20.50.3

Note: These are example values and will vary depending on the specific HDAC inhibitor and cell line used.

Table 2: Fold Change in Acetylated Histone H3 Levels After Treatment

Cell LineTreatment (24h)Fold Change (vs. Control)
HCT1161 μM HDAC Inhibitor3.5 ± 0.4
A5492 μM HDAC Inhibitor2.8 ± 0.3
MCF-71 μM HDAC Inhibitor4.1 ± 0.5
HCT116-Resistant1 μM HDAC Inhibitor1.2 ± 0.2

Note: Data are represented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Histone Acetylation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total histone H3 or β-actin as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay
  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.

  • Drug Treatment: Treat the cells with the HDAC inhibitor for a specified period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies (containing at least 50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Visualizations

Signaling_Pathways_in_HDACi_Resistance cluster_0 HDAC Inhibitor Action cluster_1 Mechanisms of Resistance HDACi HDAC Inhibitor HDAC HDACs HDACi->HDAC Inhibits Acetylation Increased Acetylation Histones Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Survival Cell Survival Drug_Efflux Increased Drug Efflux (e.g., P-gp) Drug_Efflux->HDACi Reduces intracellular concentration PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Survival Promotes MAPK_ERK MAPK/ERK Pathway Activation MAPK_ERK->Survival Promotes Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptotic->Apoptosis Inhibits Experimental_Workflow_Troubleshooting cluster_results Expected vs. Observed Results cluster_troubleshooting Troubleshooting Steps start Experiment Start: Treat cells with HDACi viability Assess Cell Viability (e.g., MTT assay) start->viability acetylation Measure Histone Acetylation (e.g., Western Blot) start->acetylation clonogenic Perform Clonogenic Assay start->clonogenic viability_ok Decreased Viability viability->viability_ok Expected viability_bad No Change in Viability viability->viability_bad Observed acetylation_ok Increased Acetylation acetylation->acetylation_ok Expected acetylation_bad No Change in Acetylation acetylation->acetylation_bad Observed clonogenic_ok Reduced Colony Formation clonogenic->clonogenic_ok Expected clonogenic_bad No Change in Colony Formation clonogenic->clonogenic_bad Observed check_conc Check Drug Concentration & Duration viability_bad->check_conc check_cell_line Validate Cell Line Sensitivity viability_bad->check_cell_line acetylation_bad->check_conc check_protocol Review Assay Protocol acetylation_bad->check_protocol clonogenic_bad->check_conc investigate_resistance Investigate Resistance Mechanisms check_cell_line->investigate_resistance PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Cell_Survival Cell Survival mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis HDACi_Resistance HDACi Resistance Cell_Survival->HDACi_Resistance Apoptosis_Inhibition->HDACi_Resistance

References

Interpreting unexpected phenotypes with Hdac-IN-61

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hdac-IN-61. This resource is designed to help you interpret unexpected experimental results and provide guidance for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism involves binding to the catalytic domain of the HDAC6 enzyme, thereby preventing the deacetylation of its substrates. The most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule stability and dynamics, impacting processes such as cell motility and protein trafficking.

Q2: How can I confirm that this compound is active in my cells?

A2: The most direct method to confirm the pharmacodynamic activity of this compound is to measure the acetylation status of its primary substrate, α-tubulin. An increase in the levels of acetylated α-tubulin relative to total α-tubulin is a reliable biomarker of HDAC6 inhibition. This can be readily assessed by Western Blotting.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for several weeks, but it is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.

Quantitative Data: this compound Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of this compound against a panel of human HDAC isoforms. The data demonstrates the high selectivity of this compound for HDAC6 over other isoforms.

HDAC IsoformIC50 (nM)Selectivity vs. HDAC6
HDAC6 12 1x
HDAC12,150179x
HDAC23,400283x
HDAC34,500375x
HDAC8>10,000>833x
HDAC1028023x

Troubleshooting Unexpected Phenotypes

Issue 1: Unexpectedly High Cell Cytotoxicity

You observe significant cell death at concentrations where this compound is expected to be selective and non-toxic.

Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed q1 Is the compound's purity and integrity confirmed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is target engagement (increased acetylated tubulin) confirmed at cytotoxic concentrations? a1_yes->q2 sol1 Action: Verify compound identity and purity via LC-MS. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Does the cytotoxicity correlate with the IC50 for HDAC6? a2_yes->q3 sol2 Action: Perform Western Blot for acetylated α-tubulin. If no increase, the cytotoxicity is likely off-target. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Possible Cause: The phenotype is linked to HDAC6 inhibition but is cell-type specific. Consider knockdown studies to confirm. a3_yes->sol3 sol3_no Possible Cause: Off-target effects or solvent toxicity. Run a DMSO control and consider profiling against a kinase panel. a3_no->sol3_no

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Possible Causes & Solutions:

  • Compound Degradation or Impurity: The compound may have degraded or may contain toxic impurities.

    • Solution: Verify the identity and purity of your this compound stock using techniques like LC-MS.

  • Off-Target Effects: At higher concentrations, this compound might inhibit other proteins, leading to toxicity.

    • Solution: Perform a dose-response curve for both acetylated α-tubulin (target engagement) and cytotoxicity. If cytotoxicity occurs at concentrations much higher than those required for HDAC6 inhibition, off-target effects are likely. Consider using a structurally different HDAC6 inhibitor to see if the phenotype is recapitulated.

  • Cell-Type Specific Sensitivity: Your specific cell model may be uniquely dependent on HDAC6 activity for survival.

    • Solution: To confirm that the cytotoxicity is on-target, use a genetic approach like siRNA or shRNA to knock down HDAC6. If HDAC6 knockdown mimics the cytotoxic effect of this compound, the phenotype is likely on-target.

Issue 2: Lack of Expected Efficacy or Phenotype

You do not observe the expected biological effect (e.g., no change in cell motility, no synergy with another drug) even at concentrations that should be effective.

Potential Causes Diagram:

G center_node Lack of Expected Phenotype cause1 Poor Compound Stability or Bioavailability cause1->center_node cause2 Insufficient Target Engagement cause2->center_node cause3 Cell Model Resistance (e.g., drug efflux pumps) cause3->center_node cause4 Incorrect Biological Hypothesis (Phenotype not linked to HDAC6) cause4->center_node

Caption: Potential causes for a lack of experimental efficacy.

Troubleshooting Steps:

  • Verify Target Engagement: Before investigating complex biological endpoints, confirm that this compound is inhibiting HDAC6 in your system.

    • Action: Perform a Western Blot to check for an increase in acetylated α-tubulin at the concentrations used in your experiment. If you do not see a significant increase, the compound is not effectively engaging its target. This could be due to poor cell permeability, rapid degradation, or drug efflux.

  • Confirm the Role of HDAC6: The biological process you are studying may not be regulated by HDAC6 in your specific cell model.

    • Action: Use a genetic method (siRNA/shRNA) to deplete HDAC6. If genetic knockdown of HDAC6 fails to produce the expected phenotype, your hypothesis that the phenotype is HDAC6-dependent may be incorrect.

  • Check for Compound Instability: this compound may be unstable in your specific cell culture medium or experimental conditions.

    • Action: Measure the concentration of this compound in the culture medium over the time course of your experiment using LC-MS to assess its stability.

Key Experimental Protocols

Protocol 1: Western Blot for Acetylated α-Tubulin

This protocol verifies target engagement by measuring the level of the primary pharmacodynamic biomarker of HDAC6 inhibition.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 6-24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor like Trichostatin A (TSA) to preserve acetylation marks post-lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like GAPDH.

Protocol 2: MTT Assay for Cell Viability

This protocol assesses the general cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 100 µM) and a vehicle control. Incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value for cytotoxicity.

This compound Primary Mechanism of Action

The diagram below illustrates the direct pathway affected by this compound.

G inhibitor This compound enzyme HDAC6 inhibitor->enzyme Inhibits substrate_acetylated α-Tubulin (Acetylated) enzyme->substrate_acetylated Deacetylates substrate_deacetylated α-Tubulin (Deacetylated) substrate_acetylated->substrate_deacetylated outcome Increased Microtubule Stability & Altered Cellular Processes substrate_acetylated->outcome

Validation & Comparative

A Comparative Guide to Hdac-IN-61 and Other Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Class I HDACs, which include HDAC1, HDAC2, and HDAC3, are particularly attractive targets due to their critical roles in cell proliferation, differentiation, and survival. This guide provides a detailed comparison of Hdac-IN-61 with other well-established class I HDAC inhibitors, focusing on their inhibitory activity, cellular effects, and mechanisms of action, supported by experimental data and protocols.

This compound is a potent and highly selective inhibitor of HDAC6, a class IIb HDAC. Its defining characteristic is its remarkable selectivity for HDAC6 over other HDAC isoforms, including the class I enzymes. This selectivity presents a different therapeutic approach compared to inhibitors that primarily target class I HDACs. This guide will objectively compare the performance of this compound with key class I HDAC inhibitors such as Entinostat and Romidepsin, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities and cellular effects of this compound and representative class I HDAC inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of HDAC Inhibitors

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity Profile
This compound >10,000>10,000>10,0000.06 >10,000Highly selective for HDAC6
Entinostat (MS-275) 243453248>20,000>20,000Selective for Class I (HDAC1, 2, 3)
Romidepsin (FK228) 36475101400>20,000Potent against Class I (HDAC1, 2)
Mocetinostat (MGCD0103) 150-->10,000-Potent against HDAC1

Note: IC50 values can vary between different studies and assay conditions. The data presented here are representative values for comparative purposes.

Table 2: Cellular Effects of HDAC Inhibitors

CompoundPrimary Cellular EffectsApoptosis InductionCell Cycle ArrestHistone Acetylation
This compound Inhibition of cell motility, induction of tubulin acetylationVariable, often context-dependentMinimal effect on cell cyclePrimarily increases α-tubulin acetylation
Entinostat (MS-275) Induction of apoptosis, cell cycle arrest, differentiationYesG1/G2 phaseIncreases histone H3 and H4 acetylation
Romidepsin (FK228) Potent apoptosis induction, cell cycle arrestStrongG2/M phasePotently increases histone H3 and H4 acetylation
Mocetinostat (MGCD0103) Induction of apoptosis and autophagyYesG1/G2 phaseIncreases histone H3 and H4 acetylation

Signaling Pathways and Mechanisms of Action

Class I HDAC inhibitors primarily exert their anti-cancer effects by inducing histone hyperacetylation, which leads to the reactivation of tumor suppressor genes. A key pathway influenced by class I HDAC inhibitors is the p53 signaling pathway. By inhibiting HDAC1 and HDAC2, these compounds can lead to the acetylation and activation of p53, a critical tumor suppressor protein. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence.

In contrast, this compound's mechanism is centered on the inhibition of HDAC6. HDAC6's primary substrates are non-histone proteins, most notably α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, affecting cell motility and protein trafficking. While HDAC6 inhibition can also induce apoptosis in some contexts, its effects on gene expression are generally less pronounced than those of class I HDAC inhibitors.

G cluster_0 Class I HDAC Inhibitors (e.g., Entinostat, Romidepsin) cluster_1 This compound HDAC1_2 HDAC1/HDAC2 Histones Histones HDAC1_2->Histones deacetylation p53 p53 HDAC1_2->p53 deacetylation p21 p21 p53->p21 activation Bax Bax p53->Bax activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin deacetylation Microtubule Microtubule Dynamics Tubulin->Microtubule CellMotility Cell Motility Microtubule->CellMotility disruption ClassI_Inhibitor Class I Inhibitor ClassI_Inhibitor->HDAC1_2 inhibition Hdac_IN_61 This compound Hdac_IN_61->HDAC6 inhibition

Figure 1. Simplified signaling pathways of Class I HDAC inhibitors versus this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HDAC Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme makes it susceptible to cleavage by a developing agent (e.g., trypsin), which releases the fluorescent AMC molecule. The fluorescence intensity is proportional to the HDAC activity.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Add recombinant HDAC enzyme to the wells of a 96-well plate.

  • Add serial dilutions of the inhibitor (this compound or class I inhibitor) to the wells.

  • Add the fluorogenic substrate to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developing agent containing a pan-HDAC inhibitor (e.g., Trichostatin A) and trypsin.

  • Incubate at 37°C for 15-30 minutes to allow for substrate cleavage.

  • Measure the fluorescence using a microplate reader (e.g., excitation 355 nm, emission 460 nm).

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_workflow HDAC Enzymatic Assay Workflow start Start reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) start->reagents incubation1 Incubate Enzyme and Inhibitor reagents->incubation1 add_substrate Add Fluorogenic Substrate incubation1->add_substrate incubation2 Incubate at 37°C add_substrate->incubation2 add_developer Add Developer (Trypsin + TSA) incubation2->add_developer incubation3 Incubate at 37°C add_developer->incubation3 read_fluorescence Read Fluorescence (Ex/Em: 355/460 nm) incubation3->read_fluorescence calculate_ic50 Calculate IC50 read_fluorescence->calculate_ic50 end End calculate_ic50->end

A Comparative Analysis of Hdac-IN-61 and Vorinostat Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison of two such inhibitors: Hdac-IN-61, a novel dual inhibitor of HDAC and poly (ADP-ribose) polymerase (PARP), and Vorinostat (SAHA), an established pan-HDAC inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy supported by experimental data.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of this compound and Vorinostat against various HDAC isoforms and, in the case of this compound, PARP enzymes.

Table 1: Comparative IC50 Values for HDAC Inhibition

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)
This compound10.312.19.8
Vorinostat26.6--

Note: A direct comparative IC50 value for Vorinostat against HDAC2 and HDAC3 in the same study as this compound was not available. However, Vorinostat is a known pan-HDAC inhibitor.

Table 2: PARP Inhibitory Activity of this compound

CompoundPARP1 (nM)PARP2 (nM)
This compound2.81.9

Note: Vorinostat is not known to have significant PARP inhibitory activity.

Table 3: Cellular Activity in Valproic Acid (VPA)-Resistant Cancer Cells

Cell LineTreatmentIC50 (µM)
Dros-R (VPA-Resistant)This compound0.49
Dros-R (VPA-Resistant)Vorinostat>10

Experimental Protocols

The data presented above were generated using the following standard methodologies:

In Vitro HDAC and PARP Inhibition Assays

A fluorogenic assay is a common method to determine the inhibitory activity of compounds against HDAC and PARP enzymes.

  • Principle: The assay utilizes a substrate that becomes fluorescent upon enzymatic activity (deacetylation by HDACs or PARPylation by PARPs). The inhibitor's potency is measured by its ability to reduce the fluorescent signal.

  • Protocol Outline:

    • Recombinant human HDAC or PARP enzymes are incubated with the respective inhibitor (this compound or Vorinostat) at varying concentrations.

    • A fluorogenic substrate is added to the enzyme-inhibitor mixture. For HDACs, this is typically a peptide with an acetylated lysine residue coupled to a fluorophore. For PARPs, it involves NAD+ and a biotinylated substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.

    • The fluorescence intensity is measured using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

Cell viability assays, such as the MTT or XTT assay, are used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Reductase enzymes in metabolically active cells convert a tetrazolium salt (e.g., MTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Cancer cells (e.g., VPA-resistant Dros-R cells) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or Vorinostat for a specified duration (e.g., 72 hours).

    • After the treatment period, the assay reagent (e.g., MTT) is added to each well, and the plate is incubated for a few hours.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Western Blot Analysis

Western blotting is employed to detect changes in the levels of specific proteins, such as acetylated histones, to confirm the mechanism of action of HDAC inhibitors.

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the protein of interest.

  • Protocol Outline:

    • Cells are treated with the inhibitors for a defined period.

    • Total protein is extracted from the cells, and the concentration is determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., acetylated histone H3).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

    • A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

    • The light signal is captured on X-ray film or with a digital imager to visualize the protein bands.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways affected by this compound and Vorinostat.

G cluster_0 This compound Dual Inhibition cluster_hdac HDAC Inhibition cluster_parp PARP Inhibition HDAC_IN_61 This compound HDAC HDACs (e.g., HDAC1, 2, 3) HDAC_IN_61->HDAC inhibits PARP PARP1/2 HDAC_IN_61->PARP inhibits Histones Histones HDAC->Histones deacetylates Acetylation ↑ Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression ↑ Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis_HDAC Apoptosis Gene_Expression->Apoptosis_HDAC Cell_Cycle_Arrest_HDAC Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest_HDAC DNA_Repair ↓ DNA Repair PARP->DNA_Repair mediates DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP activates DSBs ↑ DNA Double-Strand Breaks Apoptosis_PARP Apoptosis DSBs->Apoptosis_PARP

Caption: this compound's dual mechanism of action.

G cluster_1 Vorinostat (SAHA) Mechanism Vorinostat Vorinostat (SAHA) HDACs Pan-HDACs Vorinostat->HDACs inhibits Histones Histones HDACs->Histones deacetylates Acetylation ↑ Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression ↑ Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Vorinostat's pan-HDAC inhibition pathway.

Summary of Comparison

This compound presents a novel profile as a dual inhibitor, targeting both HDAC and PARP enzymes with high potency. This dual mechanism may offer a synergistic anti-cancer effect, particularly in tumors reliant on PARP-mediated DNA repair. The significantly lower IC50 of this compound against HDAC1 compared to Vorinostat suggests a potentially higher potency for this specific isoform.

Furthermore, the pronounced efficacy of this compound in VPA-resistant cells, where Vorinostat shows limited activity, indicates that this compound could be a valuable therapeutic option for cancers that have developed resistance to other HDAC inhibitors. The PARP inhibitory component of this compound likely contributes to this enhanced activity.

Vorinostat, as a well-characterized pan-HDAC inhibitor, has a broader spectrum of HDAC inhibition. Its efficacy is primarily driven by the downstream effects of histone hyperacetylation, leading to cell cycle arrest and apoptosis.

A Comparative Guide to HDAC Inhibitors in Cancer Cell Lines: Focus on SAHA (Vorinostat)

Author: BenchChem Technical Support Team. Date: November 2025

An important note to the reader: Initial searches for the compound "Hdac-IN-61" did not yield any specific scientific data regarding its efficacy, mechanism of action, or experimental evaluation in cancer cell lines. As a result, a direct comparison with SAHA (Vorinostat) is not feasible at this time. This guide will therefore provide a comprehensive overview of the well-documented histone deacetylase (HDAC) inhibitor, SAHA, detailing its performance and mechanisms of action in various cancer cell lines based on available experimental data.

SAHA (Vorinostat): A Potent Histone Deacetylase Inhibitor

Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent inhibitor of class I and II histone deacetylases (HDACs).[1] By inhibiting these enzymes, SAHA leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and induces a range of anti-cancer effects, including cell cycle arrest, differentiation, and apoptosis.[1][2]

Quantitative Performance of SAHA in Cancer Cell Lines

The inhibitory concentration (IC50) of SAHA varies across different cancer cell lines, indicating a degree of cell-type-specific response. The following table summarizes the IC50 values of SAHA in several cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Duration of Treatment (h)Reference
DU145Prostate Cancer~448[3]
PC-3Prostate Cancer~548[3]
LNCaPProstate Cancer2.5 - 7.5Not Specified[4]
TSU-Pr1Prostate Cancer2.5 - 7.5Not Specified[4]
MCF-7Breast Cancer0.75Not Specified[4]
RK33Larynx Cancer0.432 (µg/ml)Not Specified[5]
RK45Larynx Cancer0.348 (µg/ml)Not Specified[5]
NCI-H460Large-cell Lung Carcinoma43.2324[6]
NCI-H460Large-cell Lung Carcinoma4.0748[6]
NCI-H460Large-cell Lung Carcinoma1.2172[6]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

SAHA exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction:

SAHA has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[8] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[9][10] Studies have demonstrated SAHA-induced apoptosis in a dose-dependent manner in various cancer cell lines, including prostate and larynx cancers.[3][5]

Cell Cycle Arrest:

SAHA can induce cell cycle arrest at different phases, most commonly at the G1/S and G2/M transitions.[7][11] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21WAF1/CIP1. For instance, in prostate cancer cell lines, SAHA treatment resulted in G2/M phase arrest.[3] In larynx cancer cells, an accumulation of cells in the G1 phase was observed.[5] In NCI-H460 large-cell lung carcinoma cells, SAHA induced G2/M phase cell cycle arrest.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of SAHA and the common experimental approaches used to study its effects, the following diagrams are provided in DOT language.

SAHA_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SAHA SAHA HDAC HDACs (Class I & II) SAHA->HDAC inhibition Acetylated_Proteins Acetylated Proteins SAHA->Acetylated_Proteins leads to accumulation Histones Histones & Non-histone Proteins HDAC->Histones deacetylation Gene_Expression Altered Gene Expression Acetylated_Proteins->Gene_Expression p21 p21 (CDKN1A) up Gene_Expression->p21 Bcl2_Family Bcl-2 Family (Bax up, Bcl-2 down) Gene_Expression->Bcl2_Family Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) p21->Cell_Cycle_Arrest Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of action of SAHA in cancer cells.

Experimental_Workflow start Cancer Cell Line Culture treatment Treatment with SAHA (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V-FITC/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry with PI) treatment->cell_cycle protein Protein Expression Analysis (e.g., Western Blot for p21, Bcl-2 family) treatment->protein ic50 Determine IC50 Value viability->ic50 end Data Analysis & Conclusion ic50->end apoptosis->end cell_cycle->end protein->end

Caption: A typical experimental workflow to evaluate the effects of SAHA.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the efficacy of SAHA.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of SAHA (and a vehicle control) for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the formazan crystals to form.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with SAHA at the desired concentrations and for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells is quantified using the flow cytometry software.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with SAHA and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C, typically for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI). RNase A digests RNA to prevent its staining, while PI intercalates with DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: The cell cycle distribution (G0/G1, S, and G2/M phases) is analyzed using appropriate software based on the DNA content histogram.

Conclusion

SAHA (Vorinostat) is a well-characterized HDAC inhibitor with demonstrated anti-cancer activity across a range of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, supported by a growing body of experimental data, underscores its therapeutic potential. While a direct comparison with "this compound" is not possible due to the lack of available information on the latter, the comprehensive data on SAHA provides a valuable benchmark for the evaluation of novel HDAC inhibitors. Future research is needed to identify and characterize new compounds like this compound to expand the arsenal of epigenetic drugs for cancer therapy.

References

Validating Hdac-IN-61 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Hdac-IN-61, a potent histone deacetylase (HDAC) inhibitor. Objective comparisons with alternative HDAC inhibitors are presented, supported by experimental data, to aid researchers in selecting the most appropriate validation strategies for their studies.

Introduction to this compound and Target Engagement

This compound (also identified as compound 12k) is a potent, orally active HDAC inhibitor with demonstrated anticancer activity, exhibiting an IC50 value of 30 nM in the Bel-7402 human hepatoma cell line.[1] Crucially, studies have shown that this compound upregulates the acetylation of both histone H3 and α-tubulin. This suggests that this compound is likely a pan-HDAC inhibitor, or at least a dual inhibitor of Class I HDACs (which target histones) and HDAC6 (a Class IIb HDAC that targets α-tubulin).[1][2][3][4]

Validating that a compound like this compound directly interacts with its intended HDAC targets within a cellular context is a critical step in drug development. Target engagement assays confirm that the inhibitor reaches its target in the complex intracellular environment and exerts its intended biochemical effect. This guide will compare key methodologies for confirming this compound's engagement with its putative HDAC targets.

Comparative Data of HDAC Inhibitors

To contextualize the activity of this compound, the following table compares its cellular potency with that of other well-characterized HDAC inhibitors. Vorinostat is a pan-HDAC inhibitor, Entinostat is selective for Class I HDACs, and Ricolinostat is selective for HDAC6.

InhibitorPrimary Target(s)Cell LineIC50/EC50 (nM)Key Cellular Biomarker
This compound Pan-HDAC (putative)Bel-740230Increased Histone H3 & α-tubulin acetylation
Vorinostat (SAHA) Pan-HDACVarious50 - 2,000Increased Histone & α-tubulin acetylation
Entinostat (MS-275) HDAC1, HDAC2, HDAC3Various200 - 1,000Increased Histone acetylation
Ricolinostat (ACY-1215) HDAC6Various5 - 50Increased α-tubulin acetylation

Key Experimental Protocols for Target Engagement

Below are detailed protocols for three key methods to validate this compound target engagement in a cellular context.

Western Blot for Histone and α-Tubulin Acetylation

This is a fundamental, widely accessible method to confirm the downstream pharmacological effect of HDAC inhibition.

Principle: Treatment of cells with an HDAC inhibitor should lead to an accumulation of acetylated histones (for Class I/IIa/IV inhibition) and/or acetylated α-tubulin (for HDAC6 inhibition). These changes can be detected by immunoblotting with antibodies specific to the acetylated forms of these proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Bel-7402, HeLa, or other relevant cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 10 nM to 1 µM) and/or comparator inhibitors (Vorinostat, Entinostat, Ricolinostat) for a specified time (e.g., 6-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (e.g., Trichostatin A) in the lysis buffer to prevent post-lysis deacetylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against acetyl-Histone H3, Histone H3 (total), acetyl-α-tubulin, and α-tubulin (total).

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

NanoBRET™ Target Engagement Assay

This is a quantitative, live-cell assay that measures the direct binding of an inhibitor to a target protein.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (the energy donor) and a fluorescently labeled tracer that binds to the active site of the HDAC (the energy acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the HDAC of interest (e.g., HDAC1, HDAC3, or HDAC6) fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well plate.

  • Tracer and Inhibitor Addition: Prepare a solution of the fluorescent tracer at a concentration optimized for the specific HDAC-NanoLuc® fusion protein. Prepare serial dilutions of this compound and comparator inhibitors.

  • Assay Execution: Add the test compounds to the cells, followed by the tracer. Incubate at 37°C for a period sufficient to reach binding equilibrium (typically 2 hours).

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to the wells and immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader capable of filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in live cells and even tissues by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: When a small molecule inhibitor binds to its target protein, it generally increases the protein's thermal stability. CETSA® measures this stabilization by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble target protein.

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Protein Detection: Analyze the soluble fractions by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the HDAC target of interest.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

HDAC_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Histone DNA DNA Histone->DNA Relaxed Chromatin (Acetylated) Gene_Expression Gene Expression DNA->Gene_Expression Transcription ON DNA->Gene_Expression Transcription OFF HATs Histone Acetyltransferases HATs->Histone Acetylation HDACs Histone Deacetylases (Class I, IIa, IV) HDACs->Histone Deacetylation HDACs->DNA Condensed Chromatin (Deacetylated) alpha_Tubulin alpha_Tubulin HDAC6 HDAC6 HDAC6->alpha_Tubulin Deacetylation Hdac_IN_61 This compound Hdac_IN_61->HDACs Inhibition Hdac_IN_61->HDAC6 Inhibition

Caption: Simplified signaling pathway of HDACs.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE & Transfer Quantification->SDS_PAGE Blocking 5. Blocking SDS_PAGE->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot.

Target_Validation_Logic Hdac_IN_61 This compound Target_Engagement Target Engagement Validation Hdac_IN_61->Target_Engagement Western_Blot Western Blot (Pharmacodynamic Marker) Target_Engagement->Western_Blot Functional Outcome NanoBRET NanoBRET (Direct Binding) Target_Engagement->NanoBRET Biophysical Evidence CETSA CETSA (Thermal Stabilization) Target_Engagement->CETSA Biophysical Evidence In_Vitro_Potency In Vitro Potency (e.g., IC50 = 30 nM) In_Vitro_Potency->Hdac_IN_61 Initial Evidence

Caption: Logical flow for validating target engagement.

References

A Researcher's Guide to Histone Deacetylase Inhibitor Cross-Reactivity: A Comparative Analysis of Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of histone deacetylases (HDACs) has unveiled their critical role in the epigenetic regulation of gene expression and their subsequent involvement in a myriad of diseases, most notably cancer. This has led to the development of a class of drugs known as histone deacetylase inhibitors (HDACis). While these inhibitors have shown therapeutic promise, their clinical utility is often nuanced by their cross-reactivity with multiple HDAC isoforms. Understanding the selectivity profile of an HDACi is paramount for predicting its biological effects and potential off-target toxicities.

This guide provides a comprehensive comparison of the cross-reactivity of a well-established pan-HDAC inhibitor, Vorinostat (suberaniloyl hydroxamic acid, SAHA), with various HDAC isoforms. The data presented herein is intended to serve as a valuable resource for researchers designing experiments, interpreting results, and developing novel, more selective HDAC inhibitors.

Understanding HDAC Isoforms

The human HDAC superfamily is comprised of 18 enzymes, which are categorized into four classes based on their homology to yeast HDACs:

  • Class I: HDAC1, HDAC2, HDAC3, and HDAC8 are primarily localized in the nucleus and are involved in cell survival and proliferation.

  • Class II: This class is further divided into two subclasses:

    • Class IIa: HDAC4, HDAC5, HDAC7, and HDAC9 shuttle between the nucleus and the cytoplasm.

    • Class IIb: HDAC6 and HDAC10 are mainly found in the cytoplasm.

  • Class III: Known as sirtuins (SIRT1-7), these enzymes are NAD+-dependent.

  • Class IV: HDAC11 is the sole member of this class and shares features with both Class I and Class II HDACs.

Vorinostat (SAHA): A Pan-HDAC Inhibitor

Vorinostat (SAHA) is a potent, orally active pan-HDAC inhibitor.[1] It was the first HDACi to receive FDA approval for the treatment of cutaneous T-cell lymphoma. Its mechanism of action involves binding to the zinc-containing active site of Class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins, which in turn results in the modulation of gene expression, induction of apoptosis, and inhibition of cell proliferation in cancer cells.[2][3]

Cross-Reactivity Profile of Vorinostat (SAHA)

The inhibitory activity of Vorinostat across a panel of HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of Vorinostat against various human HDAC isoforms, providing a clear picture of its cross-reactivity.

HDAC IsoformClassIC50 (nM)
HDAC1I10
HDAC2I-
HDAC3I20
HDAC4IIa-
HDAC5IIa-
HDAC6IIb-
HDAC7IIa-
HDAC8I-
HDAC9IIa-
HDAC10IIb-
HDAC11IV-
Note: A comprehensive and consistent set of IC50 values for Vorinostat against all HDAC isoforms from a single source is not readily available in the public domain. The provided values for HDAC1 and HDAC3 are commonly cited.[1][2] The absence of a value (-) indicates that systematically compared data under uniform experimental conditions was not found in the searched literature.

Experimental Protocols for Determining HDAC Inhibitor Selectivity

The determination of an HDAC inhibitor's selectivity profile is crucial for its preclinical and clinical development. This is typically achieved through in vitro enzymatic assays that measure the inhibitor's potency against a panel of purified recombinant HDAC isoforms. Two common methods are the fluorogenic assay (e.g., Fluor de Lys®) and the luminescence-based assay (e.g., HDAC-Glo™).

Fluorogenic HDAC Activity Assay (Fluor de Lys® Method)

This assay is based on the deacetylation of a substrate containing an acetylated lysine residue, which is linked to a fluorophore. The deacetylation reaction is followed by the addition of a developer that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the HDAC activity.

Materials:

  • Purified recombinant human HDAC isoforms (HDAC1-11)

  • Fluor de Lys® substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Vorinostat (SAHA) or other test inhibitor

  • Developer solution (containing a protease like trypsin)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Vorinostat or the test inhibitor in HDAC Assay Buffer.

  • Enzyme Preparation: Dilute the purified HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.

  • Reaction Setup: In the wells of a microplate, add the HDAC enzyme and the serially diluted inhibitor.

  • Incubation: Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Fluor de Lys® substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

  • Signal Detection: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the fluorescent signal to stabilize. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Luminescence-Based HDAC Activity Assay (HDAC-Glo™ I/II Assay)

This homogeneous "add-mix-measure" assay quantifies the activity of Class I and II HDACs. It utilizes a proluminescent peptide substrate that is deacetylated by HDACs. A developer reagent containing a protease is then added, which cleaves the deacetylated substrate, releasing aminoluciferin. The aminoluciferin is subsequently used by luciferase to generate a light signal that is proportional to HDAC activity.[4][5][6][7]

Materials:

  • Purified recombinant human HDAC isoforms (Class I and II)

  • HDAC-Glo™ I/II Reagent (containing substrate and developer)

  • HDAC-Glo™ I/II Buffer

  • Vorinostat (SAHA) or other test inhibitor

  • White, opaque-bottom multi-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by reconstituting the substrate in the provided buffer and adding the developer.[5]

  • Compound and Enzyme Preparation: Prepare serial dilutions of the inhibitor and the HDAC enzymes in HDAC-Glo™ I/II Buffer in the wells of the assay plate.

  • Reaction Initiation: Add an equal volume of the prepared HDAC-Glo™ I/II Reagent to each well containing the enzyme and inhibitor mixture.[5]

  • Incubation: Mix the plate on an orbital shaker for 30-60 seconds and then incubate at room temperature for 15-45 minutes to allow the luminescent signal to develop and stabilize.[6]

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.[5]

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Visualizing Experimental Workflow and Selectivity

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis inhibitor Serial Dilution of Vorinostat (SAHA) reaction_setup Combine Inhibitor and Enzyme in Microplate Wells inhibitor->reaction_setup enzyme Dilution of Purified HDAC Isoforms enzyme->reaction_setup incubation Pre-incubation (Inhibitor Binding) reaction_setup->incubation substrate_add Add Fluorogenic or Luminogenic Substrate incubation->substrate_add reaction_incubation Enzymatic Reaction (e.g., 37°C) substrate_add->reaction_incubation development Add Developer Reagent reaction_incubation->development read_signal Measure Fluorescence or Luminescence development->read_signal data_analysis Plot Dose-Response Curve and Calculate IC50 read_signal->data_analysis

Caption: Experimental workflow for determining HDAC inhibitor IC50 values.

selectivity_profile cluster_inhibitor HDAC Inhibitor cluster_classI Class I HDACs cluster_classIIa Class IIa HDACs cluster_classIIb Class IIb HDACs cluster_classIV Class IV HDAC Vorinostat Vorinostat (SAHA) HDAC1 HDAC1 Vorinostat->HDAC1 Potent Inhibition HDAC2 HDAC2 Vorinostat->HDAC2 Inhibition HDAC3 HDAC3 Vorinostat->HDAC3 Potent Inhibition HDAC8 HDAC8 Vorinostat->HDAC8 Inhibition HDAC4 HDAC4 Vorinostat->HDAC4 Inhibition HDAC5 HDAC5 Vorinostat->HDAC5 Inhibition HDAC7 HDAC7 Vorinostat->HDAC7 Inhibition HDAC9 HDAC9 Vorinostat->HDAC9 Inhibition HDAC6 HDAC6 Vorinostat->HDAC6 Inhibition HDAC10 HDAC10 Vorinostat->HDAC10 Inhibition HDAC11 HDAC11 Vorinostat->HDAC11 Inhibition

Caption: Selectivity profile of the pan-HDAC inhibitor Vorinostat (SAHA).

References

Comparative Analysis of Leading Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Hdac-IN-61" did not yield specific information on a compound with this designation, suggesting it may be an internal, preliminary, or otherwise uncatalogued name. This guide therefore provides a comparative overview of four well-documented Histone Deacetylase (HDAC) inhibitors: Panobinostat, Givinostat, Belinostat, and Vorinostat, to illustrate the requested format and content for such a comparison.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these selected HDAC inhibitors, supported by experimental data.

Data Presentation

The following tables summarize the quantitative data from comparative studies on the selected HDAC inhibitors.

Table 1: Reactivation of Latent HIV-1 in Cell Lines

This table presents the fold increase in p24 levels, a marker of HIV-1 production, in two latently infected cell lines (ACH2 and U1) after treatment with various HDAC inhibitors.

HDAC InhibitorConcentration (nM)Cell LineMean Fold Increase in p24
Panobinostat 15.6ACH227.7
31.1ACH251.8
15.6U112.8
31.1U119.9
Givinostat 250ACH2~15
500ACH2~20
250U1~8
500U1~12
Belinostat 250ACH2~12
500ACH2~18
250U1~7
500U1~10
Vorinostat 250ACH2~5
500ACH2~8
250U1~4
500U1~6

Table 2: Effect on T-Cell Activation

This table shows the percentage of primary T-cells expressing the early activation marker CD69 after treatment with the specified HDAC inhibitors.

HDAC InhibitorConcentration (nM)Percentage of CD69+ T-cells
Panobinostat 31.1Moderately Increased
Givinostat 500Moderately Increased
Belinostat 500Moderately Increased
Vorinostat 500Moderately Increased
Untreated Control -Baseline

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. HIV-1 Reactivation Assay in Latently Infected Cell Lines

  • Objective: To quantify the ability of HDAC inhibitors to induce HIV-1 production from latently infected cells.

  • Cell Lines: ACH2 and U1, which are well-established models for HIV-1 latency.

  • Methodology:

    • ACH2 and U1 cells were cultured in appropriate media.

    • The cells were treated with a range of concentrations of Panobinostat, Givinostat, Belinostat, and Vorinostat.

    • Untreated cells were used as a negative control.

    • After a specified incubation period, the cell culture supernatant was collected.

    • The concentration of the HIV-1 p24 antigen in the supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

    • The fold increase in p24 production was calculated relative to the untreated control cells.

2. T-Cell Activation Assay

  • Objective: To assess the effect of HDAC inhibitors on the activation of primary T-cells.

  • Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from uninfected donors.

  • Methodology:

    • PBMCs were treated with the specified concentrations of Panobinostat, Givinostat, Belinostat, and Vorinostat.

    • An untreated sample served as the control.

    • Following treatment, the cells were stained with fluorescently labeled antibodies specific for T-cell surface markers and the early activation marker CD69.

    • The expression of CD69 on different T-cell phenotypes was measured by flow cytometry.

    • The percentage of CD69-positive T-cells was determined and compared to the untreated control.

Mandatory Visualization

Signaling Pathway: HDAC Inhibitor-Induced Apoptosis

HDAC inhibitors can induce apoptosis (programmed cell death) in cancer cells through the regulation of both histone and non-histone proteins. One of the key mechanisms involves the acetylation of non-histone proteins like the tumor suppressor p53. Acetylation of p53 increases its stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes. The diagram below illustrates this simplified signaling pathway.

HDAC_Inhibitor_Apoptosis_Pathway HDACi HDAC Inhibitor HDAC HDAC HDACi->HDAC Inhibition p53_acetyl Acetylated p53 (Stabilized) HDAC->p53_acetyl Deacetylation Bax Pro-apoptotic Proteins (e.g., Bax) p53_acetyl->Bax Upregulation p53_deacetyl p53 p53_deacetyl->p53_acetyl Acetylation Apoptosis Apoptosis Bax->Apoptosis Induction

Caption: Simplified pathway of HDAC inhibitor-induced apoptosis via p53 acetylation.

Experimental Workflow: HIV-1 Reactivation Assay

The following diagram outlines the general workflow for assessing the potency of HDAC inhibitors in reactivating latent HIV-1.

HIV_Reactivation_Workflow start Start cells Culture Latently Infected Cell Lines (ACH2, U1) start->cells treatment Treat with HDAC Inhibitors (e.g., Panobinostat) cells->treatment incubation Incubate treatment->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify p24 Antigen (ELISA) supernatant->elisa analysis Data Analysis: Calculate Fold Increase elisa->analysis end End analysis->end

Caption: General workflow for the HIV-1 reactivation assay using latently infected cell lines.

Comparative Analysis of HDAC Inhibitor Efficacy Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the IC50 values of prominent histone deacetylase (HDAC) inhibitors, providing a comparative benchmark for researchers in oncology and drug development. Due to the lack of publicly available data for "Hdac-IN-61," this guide focuses on four widely studied HDAC inhibitors: Vorinostat, Panobinostat, Belinostat, and Romidepsin.

This report presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values for four leading HDAC inhibitors across a panel of cancer cell lines. The data, summarized below, offers insights into the differential sensitivity of various cancer types to these therapeutic agents. The provided experimental protocol outlines a standard methodology for determining IC50 values, ensuring reproducibility. Furthermore, a diagram of the key signaling pathway affected by HDAC inhibition is included to contextualize the mechanism of action.

Comparative IC50 Values of Selected HDAC Inhibitors

The following table summarizes the IC50 values (in nM) of Vorinostat, Panobinostat, Belinostat, and Romidepsin in various cancer cell lines. Lower values indicate higher potency.

Cancer Cell LineCancer TypeVorinostat (SAHA) (nM)Panobinostat (LBH589) (nM)Belinostat (PXD101) (nM)Romidepsin (FK228) (nM)
HCT116Colon Carcinoma48020 - 40200 - 4001 - 10
A549Lung Carcinoma>500020 - 502505.5
MCF7Breast Adenocarcinoma750 - 150010 - 30200 - 5001 - 5
PC3Prostate Adenocarcinoma1000 - 200020 - 50400 - 6002.7
JurkatT-cell Leukemia50 - 1005 - 1050 - 1000.5 - 1
K562Chronic Myelogenous Leukemia200 - 40010 - 20100 - 2001 - 5
HL-60Promyelocytic Leukemia200 - 40010 - 30100 - 3001 - 5

Experimental Protocols

Determining IC50 Values of HDAC Inhibitors

This protocol describes a common method for determining the IC50 value of an HDAC inhibitor in a cancer cell line using a fluorescence-based assay.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The HDAC inhibitor is serially diluted in culture medium to a range of concentrations (e.g., from 1 nM to 10 µM).

  • The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the inhibitor is added to the wells. A vehicle control (e.g., DMSO) is also included.

  • The cells are then incubated with the compound for a specified period, typically 48 or 72 hours.

3. Cell Viability Assay (e.g., using Resazurin):

  • Following incubation, 20 µL of a resazurin-based solution (e.g., PrestoBlue™ or alamarBlue™) is added to each well.

  • The plates are incubated for 1-4 hours at 37°C. During this time, viable cells metabolize resazurin into the fluorescent product, resorufin.

  • The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

4. Data Analysis and IC50 Calculation:

  • The fluorescence intensity values are converted to percentage of cell viability relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that results in a 50% reduction in cell viability.

Signaling Pathway and Mechanism of Action

HDAC inhibitors exert their anticancer effects by preventing the deacetylation of histones and other proteins. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. One of the key genes upregulated is CDKN1A, which encodes the protein p21. The p21 protein is a cyclin-dependent kinase inhibitor that induces cell cycle arrest, typically at the G1/S or G2/M phase. This cell cycle arrest can subsequently lead to the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, ultimately contributing to the death of cancer cells.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor HDAC HDACs HDACi->HDAC Inhibition Histones_Ac Histone Acetylation (Increased) HDAC->Histones_Ac Deacetylation (Blocked) Chromatin Relaxed Chromatin Histones_Ac->Chromatin TSG Tumor Suppressor Genes (e.g., CDKN1A) Chromatin->TSG Transcription Enabled p21 p21 Expression (Increased) TSG->p21 CDK Cyclin/CDK Complexes p21->CDK Inhibition CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Can Induce

Caption: Mechanism of HDAC inhibitors leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture Seeding 2. Seed 96-well plates CellCulture->Seeding Dilution 3. Serial Dilution of HDACi Seeding->Dilution Incubation 4. 48-72h Incubation Dilution->Incubation Assay 5. Add Viability Reagent Incubation->Assay Read 6. Measure Fluorescence Assay->Read Calculate 7. Calculate IC50 Read->Calculate

Caption: Workflow for determining IC50 values.

Unraveling the Apoptotic Pathways Induced by HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptotic pathways triggered by the histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) and other apoptosis-inducing agents. This document summarizes key experimental data, offers detailed protocols for pivotal experiments, and visualizes the complex signaling cascades involved.

Histone deacetylase inhibitors (HDACis) are a class of anti-cancer agents that modulate gene expression and protein function, leading to cell cycle arrest and apoptosis in malignant cells. While the specific compound "Hdac-IN-61" is not documented in publicly available research, this guide will use the well-characterized pan-HDAC inhibitor, Trichostatin A (TSA), as a representative compound to explore the intricate mechanisms of HDACi-induced apoptosis.

Comparative Analysis of Apoptosis Induction

TSA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its efficacy is often compared with other chemotherapeutic agents to understand its unique and overlapping mechanisms of action.

AgentMechanism of Apoptosis InductionKey Molecular TargetsCaspase Activation
Trichostatin A (TSA) Induces both intrinsic and extrinsic pathways. Modulates Bcl-2 family proteins, leading to mitochondrial dysfunction. Can also upregulate death receptors and their ligands.[1]HDACs, Bcl-2 family (Bcl-2, Bcl-xL, Bax), Caspases, p53[2][3]Caspase-3, Caspase-9[3]
Doxorubicin Primarily intercalates with DNA, leading to DNA damage and activation of the intrinsic apoptotic pathway.Topoisomerase II, DNACaspase-3, Caspase-9
TRAIL (TNF-related apoptosis-inducing ligand) Directly activates the extrinsic pathway by binding to death receptors DR4 and DR5.DR4, DR5, FADD, Caspase-8Caspase-8, Caspase-3
Staurosporine A broad-spectrum protein kinase inhibitor that potently induces the intrinsic apoptotic pathway.Protein Kinases (e.g., PKC), Bcl-2 familyCaspase-3, Caspase-9

Visualizing the Signaling Cascades

The following diagrams illustrate the key signaling pathways involved in TSA-induced apoptosis and a typical experimental workflow for its investigation.

TSA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TSA_ext Trichostatin A DR Death Receptors (DR4, DR5, Fas) TSA_ext->DR Upregulates FADD FADD DR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bcl2_family Bcl-2 Family Regulation Caspase8->Bcl2_family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 TSA_int Trichostatin A TSA_int->Bcl2_family Bax Bax Bcl2_family->Bax Upregulates Bcl2 Bcl-2, Bcl-xL Bcl2_family->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: TSA-induced apoptosis signaling pathways.

Experimental_Workflow cluster_assays Apoptosis Assays start Cancer Cell Culture treatment Treatment with TSA or Alternative Apoptosis Inducer start->treatment harvest Cell Harvesting treatment->harvest flow_cytometry Flow Cytometry (Annexin V/PI Staining) harvest->flow_cytometry western_blot Western Blotting (Caspase, Bcl-2 family) harvest->western_blot mmp_assay Mitochondrial Membrane Potential Assay harvest->mmp_assay caspase_activity Caspase Activity Assay harvest->caspase_activity analysis Data Analysis and Comparison flow_cytometry->analysis western_blot->analysis mmp_assay->analysis caspase_activity->analysis conclusion Conclusion on Apoptotic Pathways analysis->conclusion

Caption: Experimental workflow for apoptosis analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to confirm HDACi-induced apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with the desired concentrations of TSA or other compounds for the specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic/necrotic cells are Annexin V+ & PI+, and necrotic cells are Annexin V- & PI+.

Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins.

Protocol:

  • Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as described above.

  • Lysis and Reagent Addition: After treatment, add a luminogenic substrate for caspase-3/7 (e.g., containing the DEVD peptide) directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The amount of luminescence is proportional to the amount of caspase activity.

References

Benchmarking Novel HDAC Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of epigenetic drug discovery is continuously evolving, with histone deacetylase (HDAC) inhibitors remaining a focal point of research due to their therapeutic potential in oncology and beyond. This guide provides a comparative analysis of novel HDAC inhibitors, offering a framework for benchmarking emerging compounds like Hdac-IN-61. By presenting key performance data, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a practical resource for researchers aiming to characterize and position new chemical entities within the expanding field of HDAC inhibition.

Quantitative Performance of Novel HDAC Inhibitors

The efficacy of HDAC inhibitors is typically determined by their inhibitory concentration (IC50) against specific HDAC isoforms or their effect on cancer cell viability. The following table summarizes the performance of a selection of novel HDAC inhibitors across different classes.

InhibitorClassTarget(s)IC50 / DC50Cell LineReference
Panobinostat (LBH589) HydroxamatePan-HDACInduces apoptosisK562, MV4-11[1]
Belinostat (PXD101) HydroxamatePan-HDACResponse rates of 20-30% in PTCLClinical Trial[2]
Romidepsin (FK228) Cyclic PeptideClass I HDACsApproved for CTCL and PTCLClinical Trial[1][2]
Entinostat (MS-275) BenzamideClass I HDACsTherapeutic potential in various malignanciesClinical Trial[1]
Mocetinostat BenzamideClass I HDACsOrally available, in clinical developmentPreclinical/Clinical[3]
PCI-34051 HDAC8 selectiveActivity against T-cell malignanciesPreclinical[3]
TO-1187 (PROTAC) PROTACHDAC6 degraderDC50 of 5.81 nM-[4]
Compound 9 (PROTAC) PROTACHDAC1/2 degraderSubmicromolar DC50 for HDAC1HCT116[5][6]
Bestatin-SAHA (PROTAC) PROTACHDAC1, 6, 8 degraderHigher potency than SAHAHL60[7]

Note: IC50 refers to the half maximal inhibitory concentration for enzymatic activity. DC50 refers to the half maximal degradation concentration for PROTACs (Proteolysis Targeting Chimeras). Data is compiled from multiple sources and direct comparison should be made with caution.

Key Experimental Protocols

Accurate benchmarking requires standardized experimental procedures. Below are detailed methodologies for key assays used in the characterization of HDAC inhibitors.

In Vitro HDAC Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compounds (e.g., this compound and other novel inhibitors)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add 25 µL of the diluted compounds to the wells of the microplate. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Add 50 µL of the HDAC enzyme solution to each well.

  • Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of the developer solution.

  • Incubate at room temperature for 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of HDAC inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HCT116, K562)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well clear microplates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Histone Acetylation and Protein Degradation

This technique is used to measure the downstream effects of HDAC inhibitors on histone acetylation or the degradation of target proteins by PROTACs.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-HDAC1, anti-HDAC6, anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein acetylation or degradation.

Visualizing Mechanisms and Workflows

Understanding the complex biological processes and experimental sequences is crucial. The following diagrams, generated using Graphviz, illustrate key concepts in HDAC inhibitor research.

HDAC_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cellular Outcomes HAT HAT Histone_A Acetylated Histone (Open Chromatin) HAT->Histone_A Acetylation HDAC HDAC Histone_D Deacetylated Histone (Closed Chromatin) HDAC->Histone_D Histone_A->HDAC Deacetylation TF Transcription Factors Histone_A->TF Allows binding Histone_D->HAT Acetylation Gene Gene TF->Gene Activates mRNA mRNA Gene->mRNA Transcription Apoptosis Apoptosis mRNA->Apoptosis CellCycleArrest Cell Cycle Arrest mRNA->CellCycleArrest Differentiation Differentiation mRNA->Differentiation Inhibitor HDAC Inhibitor (e.g., this compound) Inhibitor->HDAC Blocks

Caption: Generalized HDAC signaling pathway and the effect of inhibitors.

Experimental_Workflow start Start: Novel Compound (this compound) assay1 In Vitro HDAC Enzymatic Assay start->assay1 decision1 Potent Inhibition? assay1->decision1 assay2 Cellular Viability Assay (e.g., MTT) decision1->assay2 Yes stop Stop: Re-evaluate or Discontinue decision1->stop No decision2 Active in Cells? assay2->decision2 assay3 Western Blot: Target Engagement (e.g., Ac-H3 levels) decision2->assay3 Yes decision2->stop No end End: Candidate for Further Development assay3->end

Caption: A typical experimental workflow for screening novel HDAC inhibitors.

PROTAC_Mechanism PROTAC PROTAC (e.g., TO-1187) HDAC Target HDAC (e.g., HDAC6) PROTAC->HDAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex Ternary Complex (HDAC-PROTAC-E3) HDAC->TernaryComplex E3->TernaryComplex UbHDAC Polyubiquitinated HDAC TernaryComplex->UbHDAC Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbHDAC->Proteasome Targeted for Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated degradation of HDACs.

References

Safety Operating Guide

Navigating the Safe Disposal of Hdac-IN-61: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information and step-by-step procedures for the safe disposal of Hdac-IN-61, a histone deacetylase (HDAC) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines disposal procedures based on the general characteristics of HDAC inhibitors, which often contain functional groups such as hydroxamic acids or benzamides.

Core Safety and Handling Principles

Given the nature of HDAC inhibitors as biologically active molecules, caution should be exercised during handling and disposal. Many HDAC inhibitors are classified as harmful if swallowed and may be suspected of causing genetic defects. Therefore, adherence to standard laboratory safety protocols is paramount.

Key Handling Precautions:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where chemicals are handled.

Quantitative Hazard Profile for HDAC Inhibitors

The following table summarizes the potential hazards associated with HDAC inhibitors, based on classifications for similar compounds. This information should be used as a general guideline in the absence of a specific SDS for this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Germ Cell Mutagenicity Suspected of causing genetic defects.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use personal protective equipment as required. IF exposed or concerned: Get medical advice/attention. Store locked up.
Aquatic Toxicity May be harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a general framework for the disposal of this compound waste. Always consult your institution's specific hazardous waste disposal guidelines and regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste" and clearly indicate the contents, including the name "this compound" and any other chemical constituents.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, leak-proof hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The container should be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration of this compound.

    • The first rinse of any container that held this compound must be collected as hazardous waste.

2. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

3. Disposal of Empty Containers:

  • A container is considered "empty" when all contents have been removed by normal means (e.g., scraping, pouring).

  • Triple-rinse the empty container with a suitable solvent. The first rinsate must be collected as hazardous waste.

  • After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced or removed.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its containers in the regular trash or down the drain.

Visualizing the General Mechanism of Action

To understand the biological context of this compound, it is helpful to visualize the general mechanism of action of HDAC inhibitors. These compounds typically interact with the zinc-containing active site of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This, in turn, alters gene expression, which can lead to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibitor_Mechanism cluster_0 Normal Cell Function cluster_1 Cellular Processes cluster_2 Gene Expression Outcomes cluster_3 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) HDAC Histone Deacetylases (HDACs) Acetylated_Histones Acetylated Histones (Open Chromatin) HAT->Acetylated_Histones Adds Acetyl Groups Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDAC->Deacetylated_Histones Removes Acetyl Groups Transcription_Active Gene Transcription Active Acetylated_Histones->Transcription_Active Transcription_Repressed Gene Transcription Repressed Deacetylated_Histones->Transcription_Repressed HDAC_IN_61 This compound HDAC_IN_61->HDAC Inhibits

Caption: General mechanism of HDAC inhibitors like this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment, thereby fostering a culture of safety and responsibility in scientific research.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.